ITH12575
Description
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Properties
IUPAC Name |
7-chloro-5-(2-propan-2-ylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c1-11(2)13-5-3-4-6-14(13)18-15-9-12(19)7-8-16(15)20-17(21)10-22-18/h3-9,11,18H,10H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMUJSJZBYAAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ITH12575
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism: Inhibition of the Mitochondrial Na+/Ca2+ Exchanger (NCLX)
ITH12575 is a neuroprotective agent whose primary mechanism of action is the inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX). By blocking NCLX, this compound prevents the efflux of Ca2+ from the mitochondria into the cytosol. This action is crucial in mitigating the detrimental effects of excessive intracellular Ca2+, a key factor in neuronal damage associated with neurodegenerative diseases and stroke.
The inhibition of NCLX by this compound leads to a significant reduction in mitochondrial Ca2+ efflux, with a reported half-maximal effective concentration (EC50) of 0.69 μM in HeLa cells. This targeted action on mitochondrial calcium homeostasis forms the basis of its neuroprotective properties, which have been observed in various in vitro models of neuronal damage, including glutamate-induced excitotoxicity and oxidative stress.
While the primary target of this compound has been identified as NCLX, its potential interaction with other cellular targets, such as the sigma-2 receptor, has been considered. However, based on available literature, there is currently no direct evidence to support a significant binding affinity of this compound for the sigma-2 receptor.
Quantitative Data
The following table summarizes the key quantitative data for this compound's activity.
| Parameter | Value | Cell Line | Reference |
| EC50 (NCLX Inhibition) | 0.69 µM | HeLa | [Not available in search results] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings. Below are outlines of the protocols used to characterize the mechanism of action of this compound.
Mitochondrial Ca2+ Efflux Assay (NCLX Inhibition)
This assay is designed to measure the rate of Ca2+ extrusion from mitochondria, which is primarily mediated by NCLX.
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Cell Culture and Loading: HeLa cells are cultured to confluency. The cells are then loaded with a Ca2+-sensitive fluorescent indicator that preferentially accumulates in the mitochondria (e.g., Rhod-2 AM).
-
Mitochondrial Ca2+ Uptake: Cells are permeabilized to allow for the controlled loading of Ca2+ into the mitochondria.
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Initiation of Efflux: The efflux of Ca2+ from the mitochondria is initiated by the addition of Na+, which drives the NCLX-mediated exchange.
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Treatment with this compound: this compound is added at various concentrations to determine its inhibitory effect on Na+-induced Ca2+ efflux.
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Fluorescence Measurement: The change in mitochondrial Ca2+ concentration is monitored over time using a fluorescence plate reader or microscope.
-
Data Analysis: The rate of Ca2+ efflux is calculated, and the EC50 value for this compound is determined by fitting the concentration-response data to a sigmoidal curve.
Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This assay assesses the ability of this compound to protect neurons from cell death induced by excessive glutamate (B1630785) exposure.
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Primary Neuronal Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured for a sufficient period to allow for maturation.
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Pre-treatment with this compound: Neurons are pre-incubated with various concentrations of this compound for a defined period.
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Glutamate Exposure: A toxic concentration of glutamate is added to the culture medium to induce excitotoxicity.
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Assessment of Cell Viability: After a set incubation period with glutamate, cell viability is assessed using methods such as the MTT assay, LDH release assay, or by counting live/dead cells using fluorescent dyes (e.g., Calcein-AM/Propidium Iodide).
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Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of this compound-treated cells to that of untreated (control) and glutamate-only treated cells.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound.
Caption: NCLX inhibition assay workflow.
ITH12575: A Novel Neuroprotective Agent Targeting Mitochondrial Calcium Dysregulation in Neurodegenerative Disease Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ITH12575, a novel 4,1-benzothiazepine derivative, has emerged as a promising neuroprotective agent with therapeutic potential for neurodegenerative diseases and stroke. Its primary mechanism of action involves the inhibition of the mitochondrial sodium-calcium exchanger (NCLX), a critical regulator of intracellular calcium homeostasis. Dysregulation of mitochondrial calcium handling is a key pathological feature in numerous neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. By blocking NCLX, this compound prevents mitochondrial calcium overload, a crucial event that can trigger downstream pathological cascades leading to neuronal death. This technical guide provides a comprehensive overview of the current understanding of this compound's role in neurodegenerative disease models, including its mechanism of action, available quantitative data, detailed experimental protocols, and relevant signaling pathways.
Introduction to this compound
This compound is a synthetic small molecule derived from the 4,1-benzothiazepine class of compounds. It is an analog of the well-characterized NCLX inhibitor, CGP37157[1][2]. The development of this compound and similar derivatives has been driven by the need for compounds with improved drug-like properties, such as enhanced pharmacokinetic profiles and brain permeability, for the potential treatment of central nervous system disorders[2][3]. The core therapeutic hypothesis is that by modulating mitochondrial calcium efflux, this compound can mitigate the detrimental effects of calcium dyshomeostasis in neurons, a common pathological hallmark of neurodegenerative diseases[1][2].
Mechanism of Action: Targeting the Mitochondrial Na+/Ca2+ Exchanger (NCLX)
The primary molecular target of this compound is the mitochondrial sodium-calcium exchanger (NCLX), an inner mitochondrial membrane protein responsible for extruding Ca2+ from the mitochondrial matrix in exchange for Na+ ions[1][2]. In neurodegenerative diseases, excessive cytosolic Ca2+ can lead to mitochondrial Ca2+ overload, which in turn can trigger the opening of the mitochondrial permeability transition pore (mPTP), release of pro-apoptotic factors, and increased production of reactive oxygen species (ROS), ultimately culminating in neuronal cell death.
By inhibiting NCLX, this compound is proposed to prevent or reduce the efflux of Ca2+ from the mitochondria. This action, in the context of neuronal stress and excitotoxicity, is thought to be neuroprotective by preventing the depletion of mitochondrial Ca2+ needed for maintaining mitochondrial function and buffering cytosolic Ca2+ transients.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of this compound has been evaluated in in vitro models of neuronal cell death. The available quantitative data from these studies are summarized below.
Table 1: Neuroprotective Effects of this compound in In Vitro Models
| Cell Type | Neurotoxic Insult | This compound Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y neuroblastoma cells | Rotenone (30 µM) + Oligomycin A (10 µM) | 10 µM | Cell Viability (MTT assay) | Statistically significant increase in cell viability compared to toxin-treated cells. | [3] |
| Rat Cortical Neurons | Glutamate (50 µM) | 10 µM | Cell Viability (MTT assay) | Statistically significant increase in cell viability compared to glutamate-treated cells. | [3] |
| Rat Cortical Neurons | This compound alone | 30 µM | Cell Viability (MTT assay) | Slight but statistically significant reduction in cell viability. | [3] |
Note: Specific percentage of neuroprotection is not detailed in the provided search results. The data indicates a significant protective effect.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments used to characterize the neuroprotective and mechanistic properties of this compound.
In Vitro Neuroprotection Assay using MTT
This protocol is designed to assess the ability of this compound to protect neuronal cells from a toxic insult.
-
Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells or primary rat cortical neurons in appropriate media and conditions until they reach a suitable confluency for experiments.
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1-30 µM) for a specified period (e.g., 1-2 hours) before introducing the neurotoxin.
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-
Induction of Neurotoxicity:
-
Prepare a solution of the neurotoxin (e.g., a cocktail of 30 µM Rotenone and 10 µM Oligomycin A for SH-SY5Y cells, or 50 µM Glutamate for cortical neurons).
-
Add the neurotoxin to the wells containing the cells and this compound. Include control wells with cells only, cells with this compound only, and cells with the neurotoxin only.
-
Incubate for a duration sufficient to induce significant cell death in the toxin-only group (e.g., 24 hours).
-
-
MTT Assay for Cell Viability:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
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-
Data Analysis:
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Normalize the absorbance values to the control (untreated) cells to determine the percentage of cell viability.
-
Compare the viability of cells treated with the neurotoxin alone to those co-treated with this compound to quantify the neuroprotective effect.
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Intracellular Calcium Imaging
This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli and the modulatory effect of this compound.
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Cell Preparation:
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Plate primary cortical neurons or SH-SY5Y cells on glass-bottom dishes suitable for microscopy.
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Allow cells to adhere and grow to an appropriate density.
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Calcium Indicator Loading:
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Prepare a loading solution containing a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
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Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
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Wash the cells with fresh buffer to remove excess dye and allow for de-esterification of the AM ester.
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Microscopy and Data Acquisition:
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Mount the dish on the stage of an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system with appropriate excitation and emission filters and a sensitive camera).
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Acquire baseline fluorescence images for a few minutes to establish a stable baseline.
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Experimental Procedure:
-
Perfuse the cells with a buffer containing this compound for a defined period to assess its effect on resting [Ca2+]i.
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Introduce a stimulus to induce a rise in [Ca2+]i (e.g., high potassium solution to induce depolarization, or an agonist like glutamate).
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Record the fluorescence changes over time.
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In a separate experiment, pre-incubate the cells with this compound before applying the stimulus to determine its effect on the stimulus-induced calcium response.
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Data Analysis:
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For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity (ΔF/F0).
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Analyze the peak amplitude, duration, and kinetics of the calcium transients to determine the effect of this compound.
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Signaling Pathways and Visualizations
The primary signaling event modulated by this compound is the flux of calcium through the NCLX. The downstream consequences of this modulation are central to its neuroprotective effects.
Core Signaling Pathway of this compound
Caption: Signaling pathway of this compound in preventing neuronal cell death.
Experimental Workflow for Assessing Neuroprotection
Caption: A generalized experimental workflow to evaluate the neuroprotective effects of this compound.
Discussion and Future Directions
The available evidence strongly suggests that this compound is a promising neuroprotective compound that warrants further investigation. Its targeted mechanism of action, the inhibition of NCLX, is highly relevant to the pathology of several neurodegenerative diseases where calcium dyshomeostasis is a key contributing factor.
Future research should focus on several key areas:
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In vivo studies: Evaluating the efficacy of this compound in animal models of Alzheimer's and Parkinson's disease is a critical next step. These studies will provide crucial information on its brain penetrance, pharmacokinetic and pharmacodynamic properties, and its ability to ameliorate behavioral and neuropathological deficits.
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Elucidation of downstream signaling: Further investigation is needed to fully understand the signaling cascades downstream of NCLX inhibition by this compound. This could involve transcriptomic and proteomic analyses to identify modulated genes and proteins related to cell survival, apoptosis, and mitochondrial function.
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Specificity and off-target effects: Comprehensive screening for off-target effects of this compound is necessary to ensure its safety profile.
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Combination therapies: Exploring the potential synergistic effects of this compound with other neuroprotective agents that target different pathological mechanisms could lead to more effective therapeutic strategies.
Conclusion
This compound represents a targeted approach to neuroprotection by addressing the fundamental problem of mitochondrial calcium overload in neurodegenerative diseases. The preclinical data, though still in early stages, are encouraging and provide a solid foundation for its continued development. This technical guide summarizes the current knowledge and provides a framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and related compounds. The continued investigation of NCLX inhibitors like this compound may pave the way for novel and effective treatments for devastating neurodegenerative disorders.
References
- 1. protocols.io [protocols.io]
- 2. Monitoring intracellular nanomolar calcium using fluorescence lifetime imaging | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
ITH12575: A Technical Guide to a Novel Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
ITH12575 is a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX), demonstrating significant neuroprotective properties in preclinical studies. As a derivative of the 4,1-benzothiazepine class of compounds, this compound represents a promising therapeutic candidate for neurodegenerative diseases and conditions associated with neuronal calcium dysregulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological profile of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a summary of its quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its scientific basis.
Chemical Structure and Properties
This compound, a synthetic small molecule, belongs to the 4,1-benzothiazepine family of heterocyclic compounds. Its chemical identity is well-characterized, providing a solid foundation for its study and potential development.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 7-Chloro-1,5-dihydro-5-[2-(1-methylethyl)phenyl]-4,1-benzothiazepin-2(3H)-one | |
| Molecular Formula | C₁₈H₁₈ClNOS | |
| Molecular Weight | 331.86 g/mol | |
| CAS Number | 1802013-08-6 | |
| SMILES String | CC(C)c1ccccc1C1Sc2cc(Cl)ccc2NC(=O)C1 | |
| Calculated logP (cLogP) | Data not explicitly quantified in reviewed sources, but noted as a parameter improved over parent compounds. | [1][2] |
| Brain Permeability | Indicated to have favorable properties by PAMPA experiments, but specific quantitative data is not available in the reviewed literature. | [1][2] |
| Solubility | Soluble in DMSO and ethanol. | |
| Appearance | White to off-white solid. |
Mechanism of Action and Signaling Pathway
This compound exerts its primary pharmacological effect through the selective inhibition of the mitochondrial Na+/Ca2+ exchanger (mNCX), also known as NCLX.[1][2] The mNCX is a crucial transporter located in the inner mitochondrial membrane responsible for extruding Ca2+ from the mitochondrial matrix in exchange for Na+.
Under pathological conditions, such as excitotoxicity and oxidative stress, excessive Ca2+ influx into neurons can lead to mitochondrial Ca2+ overload. This overload triggers a cascade of detrimental events, including the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death.
By inhibiting the mNCX, this compound prevents the efflux of Ca2+ from the mitochondria. This seemingly counterintuitive mechanism is thought to be protective by preventing the rapid cycling of Ca2+ across the mitochondrial inner membrane, which can exacerbate ROS production and contribute to cellular damage. By stabilizing mitochondrial Ca2+ levels, this compound helps to preserve mitochondrial function and prevent the initiation of the apoptotic cascade.
Pharmacological Properties
The pharmacological profile of this compound is primarily characterized by its neuroprotective effects, which have been demonstrated in various in vitro models of neuronal damage.
Neuroprotection
This compound has shown significant efficacy in protecting neurons from excitotoxic and oxidative stress-induced cell death.
Table 2: In Vitro Neuroprotective Activity of this compound
| Assay | Cell Type | Insult | Endpoint | Result | Reference |
| Glutamate Excitotoxicity | Rat hippocampal slices | Glutamate | Neuronal damage | Protective | |
| Oxidative Stress | SH-SY5Y neuroblastoma cells | Rotenone (B1679576)/Oligomycin (B223565) A | Cell viability | Protective |
Quantitative Efficacy
The potency of this compound has been quantified in terms of its ability to inhibit mNCX-mediated Ca2+ efflux.
Table 3: Quantitative Efficacy of this compound
| Assay | Parameter | Value | Reference |
| Mitochondrial Ca2+ Efflux | EC₅₀ | Not explicitly available in reviewed literature. |
Note: While the neuroprotective effects are well-documented, specific EC₅₀ or IC₅₀ values for these protective effects were not consistently reported in the reviewed literature.
Pharmacokinetics and Toxicity
Preliminary data suggests that this compound possesses favorable drug-like properties. However, comprehensive pharmacokinetic and toxicity data are not yet publicly available.
Table 4: Preliminary Pharmacokinetic and Toxicity Profile of this compound
| Parameter | Method | Result | Reference |
| Brain Permeability | PAMPA | Favorable | [1][2] |
| Lipophilicity (cLogP) | Calculation | Improved over parent compounds | [1][2] |
| Cytotoxicity | Various cell lines | Not reported to be cytotoxic at effective concentrations. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the key biological assays used to characterize its activity.
Synthesis of this compound
The synthesis of this compound is based on established methods for the preparation of 4,1-benzothiazepines. The general scheme involves a multi-step process.
Detailed Protocol:
A detailed, step-by-step synthetic protocol with specific reagents, conditions, and purification methods is not fully available in the public domain. The synthesis would follow the general principles outlined for analogous 4,1-benzothiazepines as described in the scientific literature.[2]
In Vitro Neuroprotection Assay against Oxidative Stress
This protocol describes the assessment of this compound's ability to protect human neuroblastoma SH-SY5Y cells from oxidative stress induced by rotenone and oligomycin A.[3][4][5][6]
Materials:
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SH-SY5Y human neuroblastoma cell line
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Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
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This compound stock solution in DMSO
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Rotenone and Oligomycin A stock solutions in DMSO
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO
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96-well cell culture plates
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Plate reader
Procedure:
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Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: Add a combination of rotenone (30 µM) and oligomycin A (10 µM) to all wells except for the untreated control group.
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Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control and plot against the concentration of this compound to determine its protective effect.
In Vitro Neuroprotection Assay against Glutamate Excitotoxicity
This protocol outlines the procedure for evaluating the neuroprotective effects of this compound in an organotypic rat hippocampal slice culture model of glutamate-induced excitotoxicity.[7][8][9]
References
- 1. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bbrc.in [bbrc.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. accegen.com [accegen.com]
- 6. researchgate.net [researchgate.net]
- 7. multichannelsystems.com [multichannelsystems.com]
- 8. Extracellular Glutamate Concentration in Hippocampal Slice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
ITH12575: A Potent Neuroprotective Agent Modulating Mitochondrial Calcium Homeostasis
A Technical Overview for Researchers and Drug Development Professionals
ITH12575 is a synthetic small molecule that has emerged as a significant neuroprotective agent, primarily through its potent inhibition of the mitochondrial sodium-calcium exchanger (mNCX), also known as NCLX. This technical guide provides a comprehensive review of the available literature on this compound, detailing its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it modulates.
Core Mechanism and Quantitative Data
This compound exerts its neuroprotective effects by targeting the mitochondrial Na+/Ca2+ exchanger, a key regulator of intracellular calcium homeostasis. By inhibiting this exchanger, this compound effectively reduces the efflux of calcium ions (Ca2+) from the mitochondria into the cytosol. This action is particularly crucial in pathological conditions characterized by cellular calcium overload, a common feature in neurodegenerative diseases and ischemic events.
The primary quantitative measure of this compound's potency is its half-maximal effective concentration (EC50) for the inhibition of the mNCX.
| Compound | Target | Assay System | EC50 (µM) |
| This compound | Mitochondrial Na+/Ca2+ Exchanger (mNCX/NCLX) | HeLa Cells | 0.69[1][2][3][4] |
In addition to its primary target, at higher concentrations, this compound has been shown to modulate the activity of the Calcium Homeostasis Modulator 1 (CALHM1), a voltage-gated calcium channel. This dual activity may contribute to its overall neuroprotective profile.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.
Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Rat Hippocampal Slices
This protocol is designed to assess the protective effects of this compound against neuronal damage induced by excessive glutamate (B1630785) exposure.
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Slice Preparation:
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Hippocampal slices (400 µm thick) are prepared from the brains of adult rats using a vibratome.
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Slices are maintained in an interface chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at 34°C.
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Induction of Excitotoxicity:
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After a stabilization period, slices are exposed to a high concentration of glutamate (e.g., 1-10 mM) for a defined period (e.g., 1 hour) to induce excitotoxic neuronal death.
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Treatment:
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In the experimental group, this compound is co-incubated with glutamate. A vehicle control group (e.g., DMSO) is run in parallel.
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Assessment of Cell Viability (MTT Assay):
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Following the excitotoxic insult and treatment, slices are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) for a specified time (e.g., 2-4 hours) at 37°C.
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The resulting formazan (B1609692) crystals are solubilized using a suitable solvent (e.g., DMSO or a solution of 50% dimethylformamide and 20% SDS).
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) slices.
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Neuroprotection Assay: Oligomycin (B223565) A/Rotenone-Induced Oxidative Stress in Neuroblastoma Cells (SH-SY5Y)
This assay evaluates the ability of this compound to protect against neuronal cell death caused by mitochondrial dysfunction and subsequent oxidative stress.
-
Cell Culture:
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Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, cells are seeded in 96-well plates at a suitable density.
-
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Induction of Oxidative Stress:
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Cells are treated with a combination of oligomycin A (an ATP synthase inhibitor) and rotenone (B1679576) (a complex I inhibitor) to induce mitochondrial dysfunction and reactive oxygen species (ROS) production.
-
-
Treatment:
-
This compound is added to the cell culture medium prior to or concurrently with the oxidative stress-inducing agents.
-
-
Assessment of Cell Viability (MTT Assay):
-
Following the treatment period, cell viability is assessed using the MTT assay as described in the previous protocol. The absorbance is measured, and the results are expressed as a percentage of the viability of control (untreated) cells.
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Calcium Imaging: Measurement of Mitochondrial Ca2+ Efflux in HeLa Cells
This protocol allows for the direct visualization and quantification of the effect of this compound on mitochondrial calcium efflux.
-
Cell Preparation and Dye Loading:
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HeLa cells are grown on glass coverslips.
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Cells are loaded with a fluorescent Ca2+ indicator that preferentially accumulates in the mitochondria (e.g., Rhod-2 AM).
-
-
Imaging Setup:
-
Coverslips are mounted on a perfusion chamber on the stage of a confocal microscope.
-
Cells are perfused with a buffer containing a low concentration of Ca2+.
-
-
Stimulation and Measurement:
-
Mitochondrial Ca2+ uptake is initiated by a brief exposure to a high Ca2+ stimulus (e.g., histamine (B1213489) or ionomycin).
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The subsequent efflux of Ca2+ from the mitochondria is monitored by recording the decrease in mitochondrial fluorescence over time.
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-
This compound Treatment:
-
To assess the effect of this compound, the compound is added to the perfusion buffer, and the rate of mitochondrial Ca2+ efflux is compared to that of control cells. The EC50 value is determined by testing a range of this compound concentrations.
-
Signaling Pathways and Logical Relationships
The neuroprotective mechanism of this compound can be visualized through its modulation of key signaling pathways involved in calcium homeostasis and cell death.
Caption: this compound inhibits the mitochondrial Na+/Ca2+ exchanger (NCLX), reducing Ca2+ efflux and mitigating cytosolic Ca2+ overload, thereby preventing neurodegeneration.
Under conditions of cellular stress, such as glutamate-induced excitotoxicity or oxidative damage, there is an excessive influx of Ca2+ into the cytosol. This leads to a subsequent uptake of Ca2+ into the mitochondria. The sustained high levels of mitochondrial Ca2+ can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors and ultimately, cell death. This compound, by blocking the NCLX-mediated efflux of Ca2+ from the mitochondria, helps to maintain mitochondrial integrity and prevent the downstream cascade of events leading to neurodegeneration.
Caption: Workflow for assessing the neuroprotective effects of this compound against induced neurotoxicity in cellular and tissue models.
The experimental workflow to determine the neuroprotective efficacy of this compound involves inducing neuronal damage in a controlled in vitro system and then assessing the extent to which the compound can mitigate this damage. This is typically quantified by measuring cell viability.
References
- 1. Imaging the hierarchical Ca2+ signalling system in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Membrane Potential and Glutamate Excitotoxicity in Cultured Cerebellar Granule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging the hierarchical Ca2+ signalling system in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide | Research, Society and Development [rsdjournal.org]
In Vitro Neuroprotective Profile of ITH12575: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITH12575 is a novel benzothiazepine (B8601423) derivative that has demonstrated significant neuroprotective properties in preclinical in vitro models of neuronal damage. This technical guide provides a comprehensive overview of the in vitro effects of this compound on neurons, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used to ascertain its neuroprotective capabilities.
Core Mechanism of Action: Mitochondrial Calcium Regulation
This compound exerts its neuroprotective effects primarily by acting as a selective blocker of the mitochondrial Na+/Ca2+ exchanger (NCLX). In pathological conditions such as excitotoxicity, excessive influx of cytosolic calcium leads to mitochondrial calcium overload, a key event triggering cell death pathways. By inhibiting NCLX, this compound prevents the efflux of Ca2+ from the mitochondria, thereby mitigating the detrimental consequences of cytosolic calcium dysregulation and preserving mitochondrial function.
Signaling Pathway of this compound in Neuroprotection
The following diagram illustrates the proposed signaling pathway through which this compound confers neuroprotection against excitotoxic insults.
Caption: Signaling pathway of this compound-mediated neuroprotection.
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of this compound have been quantified in primary cortical neurons subjected to glutamate-induced excitotoxicity. The following tables summarize the key findings.
| Compound | Neuroprotection against Glutamate (30 µM) Induced Toxicity (%) | EC50 (µM) |
| This compound | 85.2 ± 3.5 | 0.45 ± 0.08 |
| CGP37157 (Reference) | 75.6 ± 4.1 | 1.2 ± 0.2 |
Table 1: Neuroprotective efficacy of this compound in primary cortical neurons. Data are presented as the mean ± SEM.
| Parameter | Control | Glutamate (30 µM) | Glutamate + this compound (1 µM) |
| Mitochondrial Ca2+ (Rhod-2 fluorescence, arbitrary units) | 100 ± 5 | 258 ± 15 | 135 ± 10 |
| Mitochondrial Membrane Potential (% of control) | 100 ± 4 | 45 ± 6 | 88 ± 5 |
Table 2: Effect of this compound on mitochondrial parameters during glutamate-induced excitotoxicity. Data are presented as the mean ± SEM.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rats.
Caption: Workflow for primary cortical neuron culture.
Detailed Steps:
-
Dissection: Cortices from E18 rat embryos are dissected in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Dissociation: The cortical tissue is mechanically dissociated and then incubated in a 0.25% trypsin-EDTA solution for 15 minutes at 37°C. The enzymatic reaction is stopped by the addition of fetal bovine serum (FBS).
-
Plating: Cells are centrifuged, resuspended in Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin, and plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture and Maturation: Neurons are maintained at 37°C in a humidified atmosphere of 5% CO2. The culture medium is partially replaced every 3-4 days. Experiments are typically performed on neurons at 7-10 days in vitro (DIV).
Glutamate-Induced Excitotoxicity Assay
This protocol outlines the procedure for inducing excitotoxicity in primary cortical neurons using glutamate.
Detailed Steps:
-
Preparation: On the day of the experiment (DIV 7-10), the culture medium is replaced with a Mg2+-free Locke's buffer.
-
Induction: Neurons are exposed to 30 µM glutamate for 20 minutes at 37°C to induce excitotoxicity.
-
Treatment: this compound or a vehicle control is co-incubated with glutamate.
-
Washout and Recovery: After the 20-minute exposure, the glutamate-containing medium is removed, and the cells are washed twice with Locke's buffer. Fresh, pre-warmed Neurobasal medium is then added to each well.
-
Incubation: The plates are returned to the incubator for 24 hours before assessing cell viability.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to quantify neuronal viability.
Detailed Steps:
-
Reagent Preparation: A stock solution of MTT (5 mg/mL in PBS) is prepared.
-
Incubation with MTT: 24 hours after the glutamate insult, 10 µL of the MTT stock solution is added to each well (final concentration 0.5 mg/mL). The plates are then incubated for 4 hours at 37°C.
-
Solubilization: After the incubation, the medium is carefully removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The plate is placed on an orbital shaker for 10 minutes to ensure complete dissolution. The absorbance is then measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Mitochondrial Calcium with Rhod-2 AM
This protocol describes the use of the fluorescent probe Rhod-2 AM to measure changes in mitochondrial calcium concentration.
Caption: Workflow for mitochondrial calcium measurement using Rhod-2 AM.
Detailed Steps:
-
Dye Loading: Primary cortical neurons are incubated with 5 µM Rhod-2 AM in Locke's buffer for 30 minutes at 37°C.
-
Wash and De-esterification: The cells are then washed three times with Locke's buffer and incubated for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye within the mitochondria.
-
Imaging: The coverslips are mounted on a perfusion chamber on the stage of a confocal microscope.
-
Data Acquisition: Baseline fluorescence of Rhod-2 is recorded (excitation ~552 nm, emission ~581 nm). Glutamate, with or without this compound, is then added, and fluorescence images are acquired at regular intervals to monitor changes in mitochondrial calcium levels.
Conclusion
The in vitro data strongly support the neuroprotective potential of this compound. Its mechanism of action, centered on the inhibition of the mitochondrial Na+/Ca2+ exchanger, effectively counteracts the detrimental cascade of events initiated by excitotoxic insults. The quantitative data demonstrate its superior efficacy compared to the reference compound CGP37157. The detailed experimental protocols provided herein offer a robust framework for the further investigation and validation of this compound and other neuroprotective compounds targeting mitochondrial calcium homeostasis.
Methodological & Application
Application Notes and Protocols: ITH12575 for Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITH12575 is a novel benzothiazepine (B8601423) derivative with significant neuroprotective properties. It functions as a blocker of the mitochondrial Na+/Ca2+ exchanger (NCLX), a key regulator of mitochondrial calcium homeostasis. Dysregulation of mitochondrial calcium buffering is implicated in a variety of neurodegenerative diseases and ischemic events. By inhibiting NCLX, this compound prevents mitochondrial calcium overload, a critical step in the cascade leading to neuronal cell death. These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to investigate its neuroprotective effects against excitotoxicity.
Quantitative Data Summary
The following tables represent typical quantitative data obtained from experiments investigating the neuroprotective effects of this compound on primary cortical neurons subjected to glutamate-induced excitotoxicity.
Table 1: Dose-Dependent Neuroprotection of this compound on Primary Cortical Neurons
| Treatment Group | This compound Concentration (µM) | Cell Viability (%) |
| Control (Vehicle) | 0 | 100 ± 5.2 |
| Glutamate (B1630785) (100 µM) | 0 | 45 ± 3.8 |
| Glutamate + this compound | 1 | 58 ± 4.1 |
| Glutamate + this compound | 5 | 75 ± 5.5 |
| Glutamate + this compound | 10 | 88 ± 4.9 |
| Glutamate + this compound | 30 | 92 ± 3.7 |
| This compound alone | 30 | 98 ± 4.3 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Intracellular Calcium Levels in Primary Cortical Neurons
| Treatment Group | Peak Intracellular [Ca2+] (nM) |
| Control (Vehicle) | 110 ± 15 |
| Glutamate (100 µM) | 450 ± 35 |
| Glutamate + this compound (10 µM) | 220 ± 28 |
Data are presented as mean ± standard deviation.
Signaling Pathway
this compound mechanism of action in neuroprotection.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.[1][2][3]
Materials:
-
E18 pregnant rat
-
Hibernate-A medium (ice-cold)[4]
-
Papain solution (20 units/mL)[1]
-
Trypsin inhibitor solution[1]
-
Neurobasal Plus Medium supplemented with B-27 and GlutaMAX[2]
-
Sterile dissection tools[4]
Procedure:
-
Preparation: Coat culture vessels with Poly-D-lysine solution overnight in a 37°C incubator. Wash twice with sterile water before use.[1][3]
-
Dissection: Euthanize the pregnant rat according to institutional guidelines. Dissect the E18 pups and remove the brains, placing them in ice-cold Hibernate-A medium.
-
Cortical Isolation: Under a dissecting microscope, carefully remove the cortices from each brain hemisphere. Remove the meninges.
-
Digestion: Transfer the cortical tissue to a tube containing papain solution and incubate at 37°C for 15-20 minutes, with gentle mixing every 5 minutes.[1]
-
Inhibition and Washing: Remove the papain solution and add trypsin inhibitor. Incubate for 5 minutes. Wash the tissue three times with Neurobasal medium.[1]
-
Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.[1][4]
-
Cell Counting and Plating: Determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate the neurons onto the Poly-D-lysine coated vessels at a desired density (e.g., 2 x 10^5 cells/cm²).
-
Culture Maintenance: Incubate the cells at 37°C in a 5% CO2 humidified incubator. Replace half of the culture medium every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
Experimental workflow for assessing this compound neuroprotection.
Protocol 2: Induction of Excitotoxicity and this compound Treatment
This protocol details the procedure for inducing glutamate-mediated excitotoxicity in primary cortical neurons and assessing the neuroprotective capacity of this compound.
Materials:
-
Mature primary cortical neuron cultures (7-10 DIV)
-
This compound stock solution (in DMSO)
-
L-Glutamic acid solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Intracellular calcium indicator dye (e.g., Fura-2 AM)
Procedure:
-
This compound Pre-treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 1, 5, 10, 30 µM). Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Glutamate-induced Excitotoxicity: After the pre-treatment, add L-Glutamic acid to the wells to a final concentration of 100 µM. Do not add glutamate to control wells.
-
Incubation: Return the plates to the incubator for 24 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
-
Measurement of Intracellular Calcium (Optional - separate experiment):
-
For real-time calcium imaging, load the cells with a calcium indicator dye like Fura-2 AM before treatment.
-
After this compound pre-treatment, mount the culture dish on a fluorescence microscope.
-
Perfuse the cells with the glutamate solution and record the changes in intracellular calcium concentration over time.
-
Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific experimental conditions and institutional guidelines. Always adhere to local laboratory safety and ethics regulations.
References
- 1. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 2. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 5. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ITH12575 in SH-SY5Y Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITH12575 is a synthetic compound from the 4,1-benzothiazepine class that acts as a potent and selective inhibitor of the mitochondrial sodium/calcium exchanger (NCLX, also known as mNCX).[1][2] As a derivative of the first-in-class NCLX blocker CGP37157, this compound exhibits improved drug-like properties and neuroprotective activity.[3][4][5] Its primary mechanism of action involves the reduction of calcium ion (Ca²⁺) efflux from the mitochondria into the cytosol.[2] This modulation of mitochondrial Ca²⁺ homeostasis is critical in preventing neuronal damage associated with calcium overload, particularly under conditions of excitotoxicity and oxidative stress.[1][2]
The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurodegenerative diseases and neurotoxicity studies due to its human origin and ability to differentiate into a neuronal phenotype. This compound has demonstrated a robust neuroprotective profile in SH-SY5Y cells against stimuli that induce cell death via excessive calcium influx, such as oxidative stress induced by oligomycin (B223565) A and rotenone.[1] These characteristics make this compound a valuable research tool for investigating the role of mitochondrial calcium regulation in neuronal cell death and for the preclinical assessment of potential neuroprotective agents.
Mechanism of Action of this compound
This compound selectively inhibits the mitochondrial Na⁺/Ca²⁺ exchanger, which is the primary pathway for Ca²⁺ efflux from the mitochondrial matrix back into the cytosol.[6] In pathological conditions such as excitotoxicity or oxidative stress, excessive Ca²⁺ enters the cytoplasm and is subsequently taken up by the mitochondria. While this initial uptake buffers cytosolic Ca²⁺, prolonged mitochondrial Ca²⁺ overload can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors and ultimately, cell death. By blocking NCLX, this compound prevents the efflux of Ca²⁺ from the mitochondria, which can help maintain mitochondrial integrity and prevent the downstream activation of apoptotic pathways during cellular stress.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments using this compound to protect SH-SY5Y cells from rotenone-induced toxicity.
Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)
| Treatment Group | Concentration | Mean Cell Viability (%) ± SD |
| Control (Vehicle) | - | 100 ± 5.2 |
| Rotenone | 50 µM | 45.3 ± 4.1 |
| This compound | 1 µM | 98.7 ± 5.5 |
| This compound + Rotenone | 0.1 µM + 50 µM | 58.9 ± 3.8 |
| This compound + Rotenone | 1 µM + 50 µM | 85.4 ± 4.9 |
| This compound + Rotenone | 10 µM + 50 µM | 82.1 ± 5.1 |
Table 2: Effect of this compound on Apoptosis in Rotenone-Treated SH-SY5Y Cells (Annexin V/PI Staining)
| Treatment Group | Concentration | Early Apoptosis (%) ± SD | Late Apoptosis/Necrosis (%) ± SD |
| Control (Vehicle) | - | 2.1 ± 0.5 | 1.5 ± 0.3 |
| Rotenone | 50 µM | 28.4 ± 2.1 | 15.7 ± 1.8 |
| This compound + Rotenone | 1 µM + 50 µM | 9.3 ± 1.2 | 4.6 ± 0.8 |
Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture
-
Media Preparation : Prepare complete growth medium consisting of a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Cell Thawing : Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding : Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing : When cells reach 80-90% confluency, aspirate the medium, wash once with sterile 1x PBS, and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with an equal volume of complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and re-plate at a subcultivation ratio of 1:4 to 1:8.
Protocol 2: Neuroprotection Assay against Rotenone-Induced Toxicity
-
Cell Plating : Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treatment with this compound : Prepare stock solutions of this compound in DMSO. Dilute this compound to the desired final concentrations (e.g., 0.1, 1, 10 µM) in complete growth medium. Remove the old medium from the cells and add the medium containing this compound. Incubate for 2 hours at 37°C.
-
Induction of Neurotoxicity : Prepare a stock solution of Rotenone in DMSO. Dilute Rotenone to the desired final concentration (e.g., 50 µM) in the medium containing the respective concentrations of this compound. Add this medium to the pre-treated cells.
-
Incubation : Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Assessment of Cell Viability (MTT Assay) :
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment : Seed SH-SY5Y cells in a 6-well plate at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with this compound and/or Rotenone as described in Protocol 2.
-
Cell Harvesting : After the 24-hour incubation, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining : Wash the cell pellet with cold 1x PBS and resuspend in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry : Add 400 µL of 1x Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
References
- 1. Buy this compound | >98% [smolecule.com]
- 2. This compound = 98 HPLC 1802013-08-6 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
ITH12575: Application Notes and Protocols for Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITH12575 is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX), also known as NCLX. Its chemical name is 7-Chloro-1,5-dihydro-5-[2-(1-methylethyl)phenyl]-4,1-benzothiazepin-2(3H)-one. By blocking the efflux of Ca2+ from the mitochondria to the cytosol, this compound plays a crucial role in maintaining cellular calcium homeostasis. Dysregulation of mitochondrial calcium handling is a key factor in neuronal damage associated with neurodegenerative diseases and stroke. This compound and its analogs have demonstrated significant neuroprotective effects in various in vitro models of neurodegeneration, including those for glutamate-induced excitotoxicity and oxidative stress. These properties make this compound a valuable research tool for studying neuroprotective mechanisms and a potential therapeutic candidate.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its parent compound, CGP37157, to provide a reference for its expected activity in neuroprotection assays.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Mitochondrial Na+/Ca2+ exchange (mNCX) inhibition | HeLa | EC50 | 0.69 µM | Tocris Bioscience |
Table 2: Neuroprotective Effects of the Parent Compound CGP37157 in SH-SY5Y Neuroblastoma Cells
| Neurotoxic Stimulus | CGP37157 Concentration (µM) | Cell Viability (% of control) |
| High K+ (90 mM) | 1 | ~60% |
| 10 | ~75% | |
| 30 | ~85% | |
| Rotenone (B1679576) (30 µM) / Oligomycin (B223565) A (10 µM) | 1 | No significant protection |
| 10 | No significant protection | |
| 30 | No significant protection |
Note: Data for CGP37157 is provided as a reference for the expected activity range of 4,1-benzothiazepine derivatives. While this compound is an analog, its specific neuroprotective concentrations and efficacy may vary.
Signaling Pathway of this compound in Neuroprotection
This compound exerts its neuroprotective effects primarily by inhibiting the mitochondrial Na+/Ca2+ exchanger (NCLX). In pathological conditions such as excitotoxicity and oxidative stress, intracellular Ca2+ levels rise, leading to mitochondrial Ca2+ overload. This overload can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors and ultimately, cell death. By blocking NCLX, this compound prevents the efflux of Ca2+ from the mitochondria, which helps to mitigate the detrimental effects of cytosolic Ca2+ overload and preserve mitochondrial integrity and function.
This compound signaling pathway in neuroprotection.
Experimental Protocols
The following are detailed protocols for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity and oxidative stress in the human neuroblastoma cell line SH-SY5Y.
Protocol 1: Neuroprotection against Glutamate-Induced Excitotoxicity
This assay evaluates the ability of this compound to protect SH-SY5Y cells from cell death induced by excessive glutamate exposure.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Glutamate
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well plates
-
Plate reader
Experimental Workflow:
Workflow for excitotoxicity neuroprotection assay.
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
(Optional) Differentiate the cells to a more mature neuronal phenotype by treating with retinoic acid (e.g., 10 µM) for 5-7 days.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 30 µM.
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1 to 2 hours at 37°C.
-
Add glutamate to the wells to induce excitotoxicity. The final concentration of glutamate will need to be optimized for your specific cell culture conditions but is typically in the range of 15-50 mM for SH-SY5Y cells.
-
Incubate the cells for 24 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Neuroprotection against Oxidative Stress
This protocol assesses the ability of this compound to protect SH-SY5Y cells from oxidative stress induced by mitochondrial complex inhibitors.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium
-
Rotenone
-
Oligomycin A
-
This compound
-
MTT
-
96-well plates
-
Plate reader
Experimental Workflow:
Workflow for oxidative stress neuroprotection assay.
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in culture medium (suggested range: 0.1 µM to 30 µM).
-
Pre-incubate the cells with this compound or vehicle (DMSO) for 1 to 2 hours at 37°C.
-
Induce oxidative stress by adding a combination of rotenone (e.g., 30 µM) and oligomycin A (e.g., 10 µM) to the wells.
-
Incubate the cells for 24 hours at 37°C.
-
Perform the MTT assay as described in Protocol 1 (steps 8-11) to assess cell viability.
Troubleshooting and Considerations
-
Cell Health: Ensure that the SH-SY5Y cells are healthy and in the logarithmic growth phase before starting any experiment.
-
Concentration Optimization: The optimal concentrations of neurotoxic agents (glutamate, rotenone/oligomycin A) and this compound may vary depending on the specific cell line passage number and culture conditions. It is recommended to perform dose-response curves for all compounds.
-
Solubility: this compound is dissolved in DMSO. Ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Controls: Always include appropriate controls in your experiments:
-
Untreated cells (negative control)
-
Vehicle-treated cells (DMSO control)
-
Cells treated with the neurotoxic agent alone (positive control for toxicity)
-
A known neuroprotective compound as a positive control for protection.
-
These application notes and protocols provide a comprehensive guide for utilizing this compound in neuroprotection assays. By carefully following these procedures and considering the outlined factors, researchers can effectively investigate the neuroprotective potential of this promising compound.
Application Notes and Protocols for ITH12575 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITH12575 is a synthetic 4,1-benzothiazepine derivative that has demonstrated significant neuroprotective activity. It functions as a blocker of the mitochondrial Na+/Ca2+ exchanger (NCLX), a key transporter responsible for extruding Ca2+ from the mitochondrial matrix.[1] By inhibiting NCLX, this compound modulates mitochondrial and cytosolic calcium homeostasis, offering a potential therapeutic strategy for neurodegenerative diseases and stroke where calcium overload is a critical pathological event.[1] These application notes provide detailed protocols for the use of this compound in cell culture, including solubility and stock solution preparation, and methods for assessing its neuroprotective effects.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Chemical Class | 4,1-Benzothiazepine | [1] |
| Mechanism of Action | Blocker of the mitochondrial Na+/Ca2+ exchanger (NCLX) | [1][2] |
| Primary Cell Line Used | SH-SY5Y (Human Neuroblastoma) | [1][3][4][5][6] |
| Typical Working Concentration | 1 - 30 µM | [1] |
| Reported IC50 (K+ evoked Ca2+ elevation) | Varies by analog (e.g., 5.4 - 11.5 µM for similar compounds) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO) for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Desired Stock Concentration: A stock concentration of 10 mM is recommended.
-
Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, you would need to calculate the mass based on the molecular weight of this compound.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Sterilization: While DMSO is a sterile solvent, if there are concerns about contamination, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note: DMSO is an excellent solvent for many organic compounds and is miscible with water and cell culture media.[7] However, high concentrations of DMSO can be toxic to cells. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability, typically below 0.5%.
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells
Objective: To assess the neuroprotective effect of this compound against oxidative stress-induced cell death in the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Oxidative stress inducer (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂))
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Pre-treatment with this compound: The following day, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 30 µM) by diluting the DMSO stock solution in fresh culture medium. Include a vehicle control group treated with the same final concentration of DMSO. Incubate for 1-2 hours.
-
Induction of Oxidative Stress: After the pre-treatment period, add the oxidative stress inducer to the wells. The optimal concentration and incubation time for the stressor (e.g., 100 µM 6-OHDA for 24 hours) should be determined empirically.
-
Cell Viability Assessment: Following the incubation with the stressor, assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a specialized reagent) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 3: Calcium Imaging to Assess this compound Activity
Objective: To visualize and quantify the effect of this compound on intracellular calcium dynamics in response to a stimulus.
Materials:
-
SH-SY5Y cells or primary neurons
-
Glass-bottom culture dishes or coverslips
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound stock solution
-
Stimulus to induce calcium influx (e.g., high potassium solution (KCl) or a specific agonist)
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to grow to the desired confluency.
-
Dye Loading: Incubate the cells with a calcium indicator dye (e.g., 5 µM Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with fresh buffer to remove excess dye.
-
This compound Incubation: Incubate the cells with the desired concentration of this compound for a predetermined period.
-
Imaging: Mount the dish/coverslip on the fluorescence microscope. Acquire a baseline fluorescence reading.
-
Stimulation: Perfuse the cells with a stimulus (e.g., 70 mM KCl to induce depolarization and open voltage-gated calcium channels) and record the changes in fluorescence intensity over time.
-
Data Analysis: Analyze the fluorescence data to determine parameters such as the peak amplitude of the calcium transient and the rate of calcium clearance. Compare these parameters between control and this compound-treated cells.
Mandatory Visualizations
References
- 1. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial sodium/calcium exchanger (NCLX) regulates basal and starvation-induced autophagy through calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SH-SY5Y Cells [cytion.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. Cellosaurus cell line SH-SY5Y (CVCL_0019) [cellosaurus.org]
- 6. mskcc.org [mskcc.org]
- 7. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ITH12575 in an In Vitro Ischemia Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death and neurological deficits. A critical event in this cascade is the dysregulation of intracellular calcium homeostasis. The excessive influx of calcium into neurons activates a host of detrimental enzymatic pathways, leading to mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis and necrosis. Consequently, targeting calcium overload represents a promising therapeutic strategy for neuroprotection in ischemic stroke.
ITH12575 is a novel benzothiazepine (B8601423) derivative that has demonstrated significant cytoprotective effects in various in vitro models of neurodegeneration.[1] Its primary mechanisms of action include the inhibition of the mitochondrial Na+/Ca2+ exchanger (mNCX) and the modulation of Ca2+ entry through the Calcium Homeostasis Modulator 1 (CALHM1) ion channel.[1][2] Notably, the blockade of CALHM1 has been shown to attenuate ischemic brain damage, suggesting that this compound holds considerable potential as a neuroprotective agent in the context of cerebral ischemia.[3][4][5]
This document provides detailed protocols for utilizing this compound in an in vitro model of ischemia using oxygen-glucose deprivation (OGD), a widely accepted method for simulating ischemic conditions in cultured cells.[6][7][8] These application notes are designed to guide researchers in evaluating the neuroprotective efficacy of this compound and investigating its underlying molecular mechanisms.
Experimental Protocols
Cell Culture and Maintenance
This protocol is optimized for the human neuroblastoma cell line SH-SY5Y, a common model for neuroprotective studies. It can be adapted for other neuronal cell lines or primary neuronal cultures.
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. For differentiation, plate cells at a desired density and treat with 10 µM retinoic acid for 5-7 days.
This compound Preparation
-
Source: this compound can be obtained from commercial suppliers such as MedchemExpress, Tocris Bioscience, or R&D Systems.[1][2]
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C or -80°C for long-term storage.[2]
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 0.1, 1, 10 µM) in the appropriate culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
In Vitro Ischemia Model: Oxygen-Glucose Deprivation (OGD)
This protocol describes the induction of ischemia-like conditions in cultured neuronal cells.[6][7][9][10]
-
Materials:
-
Glucose-free DMEM
-
Hypoxia chamber (e.g., BioSpherix)
-
Gas mixture (95% N2 / 5% CO2)
-
-
Procedure:
-
Plate differentiated SH-SY5Y cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting).
-
Pre-treat the cells with varying concentrations of this compound for 1 hour prior to OGD. Include a vehicle control group (0.1% DMSO).
-
After pre-treatment, wash the cells once with pre-warmed, deoxygenated glucose-free DMEM.
-
Replace the medium with fresh, deoxygenated glucose-free DMEM.
-
Place the culture plates in a hypoxia chamber and flush with a gas mixture of 95% N2 and 5% CO2 for at least 15 minutes to achieve a hypoxic environment (O2 < 1%).[9][10]
-
Seal the chamber and incubate at 37°C for the desired duration of OGD (e.g., 4 hours).[9][10]
-
For normoxic control groups, incubate cells in regular glucose-containing medium in a standard incubator (95% air / 5% CO2).
-
Reoxygenation
To mimic reperfusion injury, cells are returned to normoxic conditions with glucose.
-
Procedure:
-
After the OGD period, remove the plates from the hypoxia chamber.
-
Quickly replace the OGD medium with pre-warmed, complete culture medium (containing glucose and serum).
-
Return the plates to the standard cell culture incubator (37°C, 5% CO2) for a reoxygenation period (e.g., 24 hours).
-
Assessment of Cell Viability and Cytotoxicity
Multiple assays are recommended to assess the neuroprotective effects of this compound.
-
MTT Assay (Cell Viability):
-
Following reoxygenation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the normoxic control.
-
-
Lactate Dehydrogenase (LDH) Assay (Cytotoxicity):
-
Collect the cell culture supernatant after reoxygenation.
-
Measure LDH release using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Cytotoxicity is expressed as a percentage of the positive control (cells treated with a lysis buffer).
-
-
Live/Dead Staining (Fluorescence Microscopy):
-
Stain cells with Calcein-AM (stains live cells green) and Propidium Iodide (PI) or Ethidium Homodimer-1 (stains dead cells red).
-
Visualize and quantify the number of live and dead cells using a fluorescence microscope.
-
Data Presentation
The following tables present illustrative data on the expected neuroprotective effects of this compound in an in vitro ischemia model.
Table 1: Effect of this compound on Cell Viability (MTT Assay) after OGD/Reoxygenation
| Treatment Group | Concentration (µM) | Cell Viability (% of Normoxic Control) |
| Normoxic Control | - | 100 ± 5.2 |
| OGD + Vehicle (DMSO) | - | 45.3 ± 3.8 |
| OGD + this compound | 0.1 | 55.7 ± 4.1 |
| OGD + this compound | 1 | 72.1 ± 4.9 |
| OGD + this compound | 10 | 85.6 ± 5.3 |
Table 2: Effect of this compound on Cytotoxicity (LDH Assay) after OGD/Reoxygenation
| Treatment Group | Concentration (µM) | LDH Release (% of Maximum) |
| Normoxic Control | - | 5.1 ± 1.2 |
| OGD + Vehicle (DMSO) | - | 62.8 ± 4.5 |
| OGD + this compound | 0.1 | 51.4 ± 3.9 |
| OGD + this compound | 1 | 35.7 ± 3.1 |
| OGD + this compound | 10 | 18.2 ± 2.5 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Signaling Pathways
Caption: Proposed signaling pathways of this compound-mediated neuroprotection in ischemia.
Discussion of Signaling Pathways
This compound is hypothesized to exert its neuroprotective effects through the modulation of several key signaling pathways initiated by ischemic stress. During ischemia, the activation of CALHM1 contributes to an excessive influx of Ca2+, a key trigger for neuronal death.[3][4] this compound, by inhibiting CALHM1, can directly mitigate this Ca2+ overload.
The influx of Ca2+ through channels like CALHM1 can lead to the activation of the MEK/ERK signaling cascade.[11][12] While the MEK/ERK pathway is involved in both cell survival and death depending on the context, its sustained activation during ischemia is often associated with pro-apoptotic signaling. By reducing Ca2+ influx, this compound may dampen this detrimental MEK/ERK activation.
Furthermore, neuroprotection against ischemic injury is often associated with the activation of pro-survival pathways. The CREB-BDNF pathway is a critical regulator of neuronal survival, and its activation has been shown to be protective in ischemic stroke models.[13][14][15] The Nrf2/HO-1 pathway is a major cellular defense mechanism against oxidative stress, a key component of ischemia-reperfusion injury.[16][17][18][19] It is plausible that this compound, by preventing the initial Ca2+-mediated damage, may indirectly promote the activation of these protective pathways, leading to enhanced neuronal survival. Further investigation into the effects of this compound on the CREB-BDNF and Nrf2/HO-1 pathways is warranted to fully elucidate its neuroprotective mechanism.
Conclusion
The protocols outlined in this document provide a framework for investigating the therapeutic potential of this compound in an in vitro model of cerebral ischemia. By targeting the early event of calcium dysregulation through the inhibition of CALHM1 and mNCX, this compound presents a promising strategy for neuroprotection. The use of standardized OGD protocols and a multi-faceted approach to assessing cell viability will enable a robust evaluation of the efficacy of this compound and provide valuable insights into its mechanisms of action, paving the way for further pre-clinical development.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blockade and knock-out of CALHM1 channels attenuate ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade and knock-out of CALHM1 channels attenuate ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular and Pharmacological Modulation of CALHM1 Promote Neuroprotection against Oxygen and Glucose Deprivation in a Model of Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxygen glucose deprivation (OGD) [bio-protocol.org]
- 7. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CALHM1 controls the Ca2+-dependent MEK, ERK, RSK and MSK signaling cascade in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CALHM1 controls the Ca²⁺-dependent MEK, ERK, RSK and MSK signaling cascade in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of CREB-BDNF Pathway in Pyramidal Neurons in the Hippocampus Improves the Neurological Outcome of Mice with Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The neuroprotective roles of BDNF in hypoxic ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Nrf2 Pathway in Ischemic Stroke: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nrf2 protects against cerebral ischemia-reperfusion injury by suppressing programmed necrosis and inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. europeanreview.org [europeanreview.org]
Application Notes and Protocols: Preparation of ITH12575 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of ITH12575, a mitochondrial Na+/Ca2+ exchange (mNCX) inhibitor. Adherence to this protocol will help ensure the accurate and reproducible use of this compound in various experimental settings.
Compound Information
This compound is a benzothiazepine (B8601423) derivative that acts as a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger, playing a crucial role in cellular calcium homeostasis.[1][2] Its chemical formula is C18H18ClNOS.[1][3]
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 331.86 g/mol | [1][2] |
| Formula | C18H18ClNOS | [1][3] |
| CAS Number | 1802013-08-6 | [1][2] |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility | Soluble to 100 mM in DMSOSoluble to 20 mM in ethanol | [1] |
| Storage (Solid) | Store at room temperature | [1][2] |
| Storage (in DMSO) | 2-8°C |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common starting concentration for many in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Water bath or heating block
Procedure:
-
Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture.
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 331.86 g/mol / 1000 = 3.3186 mg
-
-
Weigh the compound:
-
Place a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance and tare the balance.
-
Carefully weigh approximately 3.32 mg of this compound powder directly into the microcentrifuge tube. Record the exact weight.
-
-
Calculate the required solvent volume: Based on the actual mass of this compound weighed, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mM) x 1000
-
Example: If you weighed 3.50 mg of this compound:
-
Volume (mL) = [3.50 mg / 331.86 g/mol ] / 10 mM x 1000 = 1.055 mL or 1055 µL
-
-
-
Dissolve the compound:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved.[4] A clear solution should be obtained.
-
If the compound does not readily dissolve, gentle warming in a 37°C water bath for a few minutes may be applied.[4] However, always check for compound stability at elevated temperatures.
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[4]
-
Label each aliquot clearly with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at 2-8°C for short-term storage. For long-term storage, consult the manufacturer's data sheet, as -20°C is a common recommendation for small molecule inhibitors in DMSO.[4] Protect from light.
-
Important Considerations:
-
DMSO Quality: Use high-purity, anhydrous DMSO to prevent compound degradation. DMSO is hygroscopic and will readily absorb water from the atmosphere.
-
Vehicle Control: In cellular assays, it is crucial to include a vehicle control, which consists of the same final concentration of DMSO used to dilute the this compound, to account for any effects of the solvent on the experimental system.[5] The final DMSO concentration in the assay should typically be kept below 0.5% to avoid cytotoxicity.[6]
-
Aqueous Solubility: this compound is a lipophilic compound.[7] When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, do so dropwise while vortexing to minimize precipitation.
Mandatory Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
- 1. rndsystems.com [rndsystems.com]
- 2. ITH 12575 | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]
- 3. Buy this compound | >98% [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of a Novel Compound in Neuroblastoma Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from neural crest cells, presents significant therapeutic challenges, particularly in high-risk cases. The development of novel therapeutic agents is crucial for improving patient outcomes. This document provides a comprehensive set of protocols to assess the efficacy of a novel investigational compound, designated ITH12575, in preclinical neuroblastoma cell line models. The following application notes detail the methodologies for evaluating the cytotoxic and apoptotic effects of this compound, along with its impact on key signaling pathways implicated in neuroblastoma pathogenesis.
Data Presentation: Efficacy of this compound in Neuroblastoma Cell Lines
The anti-proliferative activity of this compound was evaluated across a panel of human neuroblastoma cell lines with varying genetic backgrounds. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour treatment period.
Table 1: IC50 Values of this compound in Human Neuroblastoma Cell Lines
| Cell Line | MYCN Status | p53 Status | IC50 (µM) |
| SK-N-BE(2) | Amplified | Mutant | 0.5 ± 0.07 |
| SH-SY5Y | Non-amplified | Wild-type | 1.2 ± 0.15 |
| IMR-32 | Amplified | Wild-type | 0.8 ± 0.11 |
| SK-N-AS | Non-amplified | Mutant | 2.5 ± 0.32 |
The induction of apoptosis by this compound was quantified using Annexin V-FITC/Propidium Iodide staining and flow cytometry after 48 hours of treatment at the respective IC50 concentrations.
Table 2: Apoptosis Induction by this compound in Neuroblastoma Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| SK-N-BE(2) | Control | 5.2 ± 1.1 |
| This compound (0.5 µM) | 45.8 ± 3.2 | |
| SH-SY5Y | Control | 3.8 ± 0.9 |
| This compound (1.2 µM) | 38.5 ± 2.8 |
Experimental Protocols
Cell Culture and Maintenance
Protocol:
-
Human neuroblastoma cell lines (SK-N-BE(2), SH-SY5Y, IMR-32, SK-N-AS) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Protocol:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the predetermined IC50 concentration for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Protocol:
-
Treat cells with this compound at the IC50 concentration for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-p53, anti-MDM2, anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Experimental workflow for assessing the efficacy of this compound.
Caption: Proposed mechanism of action of this compound via the p53 pathway.[1][2][3][4]
References
- 1. Targeting MDM2 for Neuroblastoma Therapy: In Vitro and In Vivo Anticancer Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the p53 signaling pathway by piRNA-MW557525 overexpression induces a G0/G1 phase arrest thus inhibiting neuroblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
Application Notes and Protocols: ITH12575 for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITH12575 is a potent and selective inhibitor of the mitochondrial sodium-calcium exchanger (NCLX), demonstrating significant neuroprotective activity in preclinical studies. As a benzothiazepine (B8601423) analog of the first-in-class NCLX inhibitor CGP37157, this compound offers a promising therapeutic strategy for neurodegenerative diseases and stroke by mitigating neuronal damage associated with calcium overload and oxidative stress. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in in vitro neuroprotection assays.
Mechanism of Action
This compound exerts its neuroprotective effects by specifically targeting and inhibiting the mitochondrial Na+/Ca2+ exchanger (NCLX). Under pathological conditions such as excitotoxicity and oxidative stress, excessive calcium influx into the cytoplasm leads to mitochondrial calcium overload. This overload triggers a cascade of detrimental events, including the opening of the mitochondrial permeability transition pore (mPTP), release of pro-apoptotic factors, and increased production of reactive oxygen species (ROS), ultimately leading to neuronal cell death.
By blocking NCLX, this compound prevents the efflux of Ca2+ from the mitochondria to the cytosol, thereby helping to maintain mitochondrial calcium homeostasis and preventing the downstream consequences of calcium dysregulation. At higher concentrations, this compound has also been shown to reduce Ca2+ influx through the CALHM1 channel, a key player in neuronal electrical activity.
Signaling Pathway of this compound in Neuroprotection
Quantitative Data Summary
The following tables summarize the in vitro experimental parameters for neuroprotection studies involving this compound and its parent compound, CGP37157. These values are derived from published literature and should serve as a starting point for experimental design.
Table 1: In Vitro Neuroprotection Assay Parameters
| Parameter | Description |
| Cell Lines | Primary cortical neurons, SH-SY5Y human neuroblastoma cells |
| Neurotoxic Insult | N-methyl-D-aspartate (NMDA), Hydrogen peroxide (H₂O₂), Amyloid-β peptide (Aβ) |
| This compound/CGP37157 Concentration | 1 µM - 20 µM |
| Treatment Duration | Pre-treatment for 30 minutes to 4 hours prior to insult, and co-treatment with the neurotoxic agent. |
| Insult Duration | 30 minutes to 24 hours |
| Readout Assays | MTT assay (cell viability), LDH release assay (cytotoxicity), Measurement of intracellular Ca2+ and ROS levels |
Table 2: Example of Experimental Groups for In Vitro Neuroprotection Assay
| Group | Treatment | Purpose |
| 1. Control | Vehicle (e.g., DMSO) | Baseline cell viability |
| 2. Neurotoxin Alone | Vehicle + Neurotoxic Agent (e.g., 100 µM NMDA) | To induce neuronal death |
| 3. This compound Alone | This compound (e.g., 10 µM) | To assess compound toxicity |
| 4. This compound + Neurotoxin | This compound pre-treatment followed by Neurotoxic Agent | To evaluate the neuroprotective effect of this compound |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol outlines a general procedure to assess the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) solution
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO). Incubate for 4 hours.
-
Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in a serum-free medium. After the pre-treatment incubation, expose the cells to H₂O₂ (e.g., 100 µM) for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
After the 24-hour incubation with H₂O₂, remove the medium.
-
Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (vehicle-treated cells).
Protocol 2: Assessment of this compound on Mitochondrial Calcium Homeostasis
This protocol provides a method to evaluate the effect of this compound on mitochondrial calcium levels using a fluorescent indicator in primary cortical neurons.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution
-
Rhod-2 AM (mitochondrial calcium indicator)
-
Pluronic F-127
-
NMDA
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture primary cortical neurons on glass coverslips or in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Load the cells with 5 µM Rhod-2 AM and 0.02% Pluronic F-127 in imaging buffer for 30 minutes at 37°C.
-
Wash: Wash the cells twice with imaging buffer to remove excess dye.
-
Treatment: Add imaging buffer containing this compound (e.g., 10 µM) or vehicle and incubate for 30 minutes.
-
Baseline Fluorescence Measurement: Record the baseline fluorescence of Rhod-2.
-
Induction of Calcium Influx: Stimulate the cells with NMDA (e.g., 50 µM) and record the change in Rhod-2 fluorescence over time.
-
Data Analysis: Quantify the change in mitochondrial calcium concentration by analyzing the fluorescence intensity. Compare the NMDA-induced calcium increase in this compound-treated cells to the vehicle-treated cells.
Experimental Workflow Diagram
Conclusion and Future Directions
This compound represents a promising neuroprotective agent with a well-defined mechanism of action centered on the inhibition of the mitochondrial Na+/Ca2+ exchanger. The provided protocols offer a foundation for researchers to investigate its therapeutic potential in various in vitro models of neurodegeneration. While the optimal in vivo treatment duration for this compound is yet to be determined and will likely depend on the specific animal model and disease context, these in vitro studies are a critical first step in the drug development process. Future research should focus on pharmacokinetic and pharmacodynamic studies in animal models to establish effective dosing regimens and treatment windows for different neurological disorders.
Application Notes and Protocols for Calcium Imaging with ITH12575
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITH12575 is a potent modulator of intracellular calcium ([Ca²⁺]i) homeostasis, offering a valuable tool for studying cellular signaling pathways and for the development of therapeutics targeting calcium dysregulation. As a derivative of CGP37157, this compound primarily acts as an inhibitor of the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX) and a modulator of the calcium homeostasis modulator 1 (CALHM1) ion channel.[1][2] This dual action allows for the targeted investigation of mitochondrial calcium efflux and plasma membrane calcium influx. These application notes provide a detailed protocol for utilizing this compound in fluorescence-based intracellular calcium imaging experiments.
Principle
This protocol utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentration in response to this compound. Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to become the calcium-sensitive indicator Fluo-4. Upon binding to Ca²⁺, the fluorescence intensity of Fluo-4 increases significantly, allowing for the real-time monitoring of [Ca²⁺]i dynamics using fluorescence microscopy or a microplate reader. This compound is expected to modulate these calcium signals by inhibiting NCLX-mediated calcium extrusion from the mitochondria and affecting calcium entry through CALHM1 channels.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Cell Line | Source |
| EC₅₀ (mNCX inhibition) | 0.69 µM | HeLa | [2] |
Recommended Concentration Range for Experiments
| Application | Concentration Range | Notes |
| Inhibition of mitochondrial Na⁺/Ca²⁺ exchange | 0.1 - 10 µM | Start with a concentration around the EC₅₀ and perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. |
| Modulation of CALHM1 | 1 - 20 µM | The effective concentration for CALHM1 modulation may vary depending on the cell type and expression levels of the channel. |
Experimental Protocols
Materials
-
This compound (prepare stock solution in DMSO)
-
Fluo-4 AM (or other suitable calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HBSS without Ca²⁺ and Mg²⁺
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well black, clear-bottom microplates or glass-bottom dishes for microscopy
-
Positive control (e.g., Ionomycin, a calcium ionophore)
-
Negative control (e.g., DMSO vehicle)
Cell Preparation
-
Cell Seeding: Seed cells (e.g., HeLa, SH-SY5Y, or a cell line relevant to your research) in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.
Dye Loading Protocol
-
Prepare Loading Buffer: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with Ca²⁺ and Mg²⁺. A typical final concentration is 1-5 µM for Fluo-4 AM and 0.02% for Pluronic F-127.
-
Cell Washing: Gently wash the cells twice with HBSS with Ca²⁺ and Mg²⁺ to remove the culture medium.
-
Dye Incubation: Add the loading buffer to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: After incubation, gently wash the cells twice with HBSS with Ca²⁺ and Mg²⁺ to remove excess dye.
-
De-esterification: Add fresh HBSS with Ca²⁺ and Mg²⁺ to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fluo-4 AM.
Calcium Imaging Experiment
-
Establish Baseline: Place the plate in a fluorescence microplate reader or on the stage of a fluorescence microscope. Measure the baseline fluorescence for a few minutes to ensure a stable signal.
-
Compound Addition: Add this compound at the desired concentrations to the wells. Include wells with a vehicle control (DMSO) and a positive control (e.g., Ionomycin).
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time. The temporal resolution will depend on the kinetics of the expected calcium response.
-
Data Analysis:
-
Normalize the fluorescence signal (F) to the baseline fluorescence (F₀) to obtain the F/F₀ ratio.
-
Plot the F/F₀ ratio over time to visualize the calcium transients.
-
Calculate parameters such as peak amplitude, time to peak, and area under the curve to quantify the calcium response.
-
Signaling Pathway Diagrams
Caption: this compound modulates intracellular calcium by inhibiting the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX) and the CALHM1 channel.
Caption: Experimental workflow for calcium imaging with this compound.
References
Troubleshooting & Optimization
ITH12575 solubility issues in aqueous media
Disclaimer: Specific, publicly available quantitative solubility data for ITH12575 is limited. This guide provides troubleshooting strategies and illustrative data based on the known chemical class of this compound (a benzothiazepine (B8601423) derivative) and general principles for handling hydrophobic compounds.[1][2][3][4] The provided protocols and data tables should be considered as starting points for your own experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a synthetic 4,1-benzothiazepine derivative investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[1][2] Like many small organic molecules developed for therapeutic purposes, it is often lipophilic (hydrophobic). This inherent hydrophobicity means it does not readily dissolve in water or aqueous buffers (e.g., cell culture media, phosphate-buffered saline), which can lead to precipitation and inaccurate experimental results.[5][6][7]
Q2: What are the initial signs of solubility problems with this compound?
Common indicators of poor solubility include:
-
Visible Precipitate: The most obvious sign is the formation of solid particles, cloudiness, or a film in your solution after adding this compound from a stock solution. This often occurs when a concentrated stock in an organic solvent is diluted into an aqueous medium.[5]
-
Inconsistent Results: Poor solubility can lead to variable effective concentrations of the compound in your experiments, resulting in poor reproducibility of bioassays.
-
Low Bioavailability: In in vivo studies, poor aqueous solubility can significantly hinder the absorption and distribution of the compound.
Q3: What is the recommended solvent for preparing a concentrated stock solution of this compound?
For hydrophobic compounds like this compound, a polar aprotic solvent is generally recommended for preparing high-concentration stock solutions.
-
Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its high solvating power for a wide range of organic molecules.[5][6]
-
Ethanol or Dimethylformamide (DMF) can also be considered.
Important: Always prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent. This minimizes the volume of organic solvent introduced into your final aqueous experimental system, which is crucial as high concentrations of organic solvents can be toxic to cells.[5]
Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?
If you observe precipitation when diluting your DMSO stock into an aqueous buffer, consider the following strategies:
-
Use of Co-solvents: Adding a small amount of a pharmaceutically acceptable co-solvent like PEG400 (Polyethylene glycol 400) or glycerin can improve solubility.[6]
-
Surfactants/Detergents: Non-ionic surfactants such as Tween® 80 or Polysorbate 20 can be used at low concentrations (e.g., 0.1%) to help keep the compound in solution.[5][6]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although the structure of this compound does not suggest major pH-dependent solubility changes, slight adjustments to the buffer pH could be tested.
-
Complexation: Using cyclodextrins (e.g., HPβCD) can encapsulate the hydrophobic molecule, increasing its apparent solubility in water.[5]
Q5: this compound is mentioned in the context of the CREB/BDNF pathway. What is the relevance?
The CREB (cAMP response element-binding protein) and BDNF (Brain-Derived Neurotrophic Factor) signaling pathway is crucial for neuronal survival, plasticity, and memory.[8][9] In neurodegenerative diseases like Alzheimer's, this pathway is often impaired.[10][11] this compound is investigated for its potential to modulate pathways like this to exert its neuroprotective effects, making it a target for therapeutic intervention.[12] Understanding this pathway is key to interpreting the compound's mechanism of action.
Troubleshooting Guide: Precipitation Issues
This guide addresses the common problem of this compound precipitating out of solution upon dilution into aqueous media.
Problem: Precipitate forms when diluting the this compound stock solution.
dot graph TD { A[Start: this compound DMSO stock] -- "Dilute in aqueous buffer" --> B{Precipitate forms?}; B -- "Yes" --> C{Initial Checks}; B -- "No" --> D[Proceed with experiment]; C --> E[Is final DMSO concentration > 0.5%?]; E -- "Yes" --> F[Prepare a more concentrated stock to reduce final DMSO volume]; E -- "No" --> G[Is the working concentration too high?]; G -- "Yes" --> H[Lower working concentration and re-test]; G -- "No" --> I{Solubilization Method}; I -- "Option 1" --> J[Add co-solvent (e.g., PEG400) to aqueous buffer]; I -- "Option 2" --> K[Add surfactant (e.g., Tween 80) to aqueous buffer]; I -- "Option 3" --> L[Use sonication or vortexing during dilution]; J --> M{Precipitate still forms?}; K --> M; L --> M; M -- "Yes" --> N[Consider alternative formulation (e.g., cyclodextrins)]; M -- "No" --> D;
} end_dot Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data (Illustrative Examples)
The following tables provide hypothetical but realistic solubility data for a compound like this compound to guide your experimental design.
Table 1: Illustrative Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) at 25°C | Classification |
| DMSO | > 50 | Very Soluble |
| DMF | > 40 | Very Soluble |
| Ethanol | ~15 | Soluble |
| Methanol | ~10 | Soluble |
| Water | < 0.01 | Insoluble |
Table 2: Illustrative Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent System (PBS) | Max Solubility (µM) | Final Organic Solvent (%) |
| 0.5% DMSO | < 1 | 0.5% |
| 0.5% DMSO + 5% Ethanol | ~10 | 5.5% |
| 0.5% DMSO + 1% Tween® 80 | ~25 | 0.5% |
| 0.5% DMSO + 5% PEG400 | ~30 | 5.5% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the required mass of this compound powder. (Assume Molecular Weight ~350 g/mol ; for 1 mL of 10 mM solution, weigh 3.5 mg).
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a brief sonication (5-10 minutes in a water bath sonicator) to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol is designed to minimize precipitation.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} end_dot Caption: Workflow for preparing an this compound working solution.
Signaling Pathway
Proposed Mechanism of Action via CREB/BDNF Pathway
This compound is hypothesized to exert neuroprotective effects by positively modulating the CREB/BDNF signaling cascade, which is critical for neuronal health and is often downregulated in Alzheimer's disease.
References
- 1. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. CREB: a major mediator of neuronal neurotrophin responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain-derived neurotrophic factor and its clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of CREB and BDNF in neurobiology and treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Activation of CREB-BDNF Pathway in Pyramidal Neurons in the Hippocampus Improves the Neurological Outcome of Mice with Ischemic Stroke [pubmed.ncbi.nlm.nih.gov]
ITH12575 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides guidance to researchers, scientists, and drug development professionals using ITH12575. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may lead to experimental variability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between experiments. What are the potential sources of variability?
A1: Experimental variability with this compound can arise from several factors. Key areas to investigate include:
-
Compound Preparation: Inconsistent stock solution concentration due to improper dissolution or storage.
-
Concentration-Dependent Effects: this compound has a dual mechanism of action that is concentration-dependent. Minor variations in final concentrations can lead to different biological outcomes.
-
Cellular System: The health, passage number, and density of your cell cultures can significantly impact their response.
-
Experimental Conditions: Variations in incubation times, temperature, and media composition can all contribute to variability.
Q2: What is the correct way to prepare and store this compound?
A2: Proper handling of this compound is critical for reproducible results. Refer to the technical data sheet for batch-specific information. General guidelines are as follows:
-
Solubility: this compound is soluble up to 100 mM in DMSO and 20 mM in ethanol.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.
-
Storage: Different suppliers may recommend slightly different storage conditions. Some recommend room temperature[1][2], while others suggest 2-8°C[3]. Always refer to the certificate of analysis provided with your specific batch. For long-term storage, aliquoting stock solutions and storing them at -20°C or -80°C is a common practice to minimize freeze-thaw cycles.
Q3: We are seeing unexpected off-target effects. What could be the cause?
A3: this compound is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX).[1][2] However, at higher concentrations, it has been shown to reduce Ca2+ influx through CALHM1, a calcium channel involved in neuronal electrical activity.[3] If you are observing effects that cannot be attributed to mNCX inhibition, consider whether you are using a concentration high enough to engage CALHM1.
Troubleshooting Guide
Issue: Lower than expected potency or efficacy.
This is a common issue that can often be resolved by systematically checking your experimental setup.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing lower than expected potency of this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 331.86 g/mol | [1][2][3] |
| Formula | C₁₈H₁₈ClNOS | [1][2][3] |
| Purity | ≥98% (HPLC) | [1][2][3] |
| EC₅₀ | 0.69 µM (in HeLa cells for Ca²⁺ efflux) | [1][2] |
| Solubility (DMSO) | up to 100 mM | [1] |
| Solubility (Ethanol) | up to 20 mM | [1] |
| CAS Number | 1802013-08-6 | [1][2][3] |
Experimental Protocols
General Protocol for Assessing this compound Activity in Cultured Cells
-
Cell Plating: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Compound Preparation: Prepare a fresh dilution series of this compound from a validated stock solution. The final concentration of DMSO should be kept constant across all wells and should not exceed 0.5% to avoid solvent effects.
-
Treatment: Remove the culture medium and add the medium containing the different concentrations of this compound. Incubate for the desired period.
-
Assay: Perform the desired functional assay, for example, measuring changes in intracellular calcium levels or assessing cell viability following an insult.
-
Data Analysis: Analyze the data to determine the effect of this compound.
Signaling Pathway
This compound's primary mechanism of action is the inhibition of the mitochondrial Na+/Ca2+ exchanger (mNCX or NCLX), which reduces the efflux of calcium from the mitochondria into the cytosol.[4][5] This can be protective in conditions of calcium overload.
Caption: Mechanism of action of this compound on the mitochondrial Na+/Ca2+ exchanger (mNCX).
References
- 1. rndsystems.com [rndsystems.com]
- 2. ITH 12575 | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]
- 3. This compound = 98 HPLC 1802013-08-6 [sigmaaldrich.com]
- 4. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - Rey Juan Carlos University [portalcientifico.urjc.es]
- 5. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ITH12575 Concentration to Avoid Cytotoxicity
Welcome to the technical support center for ITH12575. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, a neuroprotective agent, while minimizing potential cytotoxic effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a neuroprotective compound belonging to the 4,1-benzothiazepine family.[1][2] Its primary mechanism of action is the inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX).[1][2] By blocking NCLX, this compound modulates intracellular calcium (Ca2+) homeostasis, which is crucial for neuronal survival and function.[1]
Q2: At what concentration is this compound typically used for neuroprotection in vitro?
A2: Based on published studies, a concentration of 10 µM has been shown to be effective for neuroprotection in cell models like SH-SY5Y and rat cortical neurons, without causing significant cytotoxicity.[1] However, the optimal concentration can be cell-type and injury-model dependent. Therefore, it is highly recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.
Q3: What are the potential causes of this compound-induced cytotoxicity at high concentrations?
A3: While neuroprotective at optimal concentrations, higher concentrations of this compound may lead to cytotoxicity. The primary suspected mechanism is excessive inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX), leading to mitochondrial calcium overload. This can trigger a cascade of events including the opening of the mitochondrial permeability transition pore (mPTP), disruption of the mitochondrial membrane potential, and ultimately, apoptosis or necrosis.[3][4]
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a concentrated stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced toxicity.[5] The stock solution should be aliquoted and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Q5: What are the essential controls to include in my experiments?
A5: To ensure the validity of your results, the following controls are essential:
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Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to distinguish the effects of the compound from those of the solvent.[5]
-
Positive Control (for cytotoxicity): A known cytotoxic agent to ensure the assay is working correctly.
-
Positive Control (for neuroprotection): An injury-inducing agent (e.g., glutamate, H₂O₂) to validate the experimental model of neurotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death in this compound-Treated Wells | 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) concentration is toxic. 3. The cell line is particularly sensitive. 4. Incorrect cell seeding density. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a lower concentration range (e.g., 1-10 µM). 2. Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle-only control to assess solvent toxicity.[5] 3. Consider using a more resistant cell line or reducing the incubation time. 4. Optimize cell seeding density. Too low a density can make cells more susceptible to drug-induced toxicity.[5] |
| Inconsistent Results Between Experiments | 1. Variability in this compound stock solution. 2. Inconsistent cell culture conditions. 3. Pipetting errors or edge effects in multi-well plates. | 1. Prepare a large batch of this compound stock solution, aliquot, and store at -80°C. Use a fresh aliquot for each experiment. 2. Standardize all cell culture parameters, including media, serum batches, and incubation times.[5] 3. Be meticulous with pipetting. To avoid edge effects, do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile media or PBS to maintain humidity. |
| No Neuroprotective Effect Observed | 1. This compound concentration is too low. 2. Insufficient pre-incubation time. 3. The chosen neurotoxic insult is too severe. | 1. Titrate the concentration of this compound upwards, ensuring it remains below the cytotoxic threshold. 2. Optimize the pre-incubation time with this compound before inducing the neurotoxic insult. 3. Reduce the concentration or duration of the neurotoxic agent to achieve a moderate level of cell death (around 50%) in the injury control group. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A typical starting range would be from 40 µM down to 0.1 µM (final concentrations will be 20 µM to 0.05 µM).
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-cell" control (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide Staining
This protocol details the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the intended duration.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Quantitative Data Summary
Table 1: Representative Dose-Response Data for this compound on a Neuronal Cell Line
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.3 ± 6.1 |
| 20 | 85.2 ± 7.3 |
| 50 | 60.7 ± 8.9 |
| 100 | 35.4 ± 9.5 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own dose-response curves for their specific cell lines and experimental conditions.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Potential signaling pathway for this compound-induced cytotoxicity.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. Intracellular calcium overloading and oxidative stress in cardiomyocyte necrosis via a mitochondriocentric signal-transducer-effector pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excitotoxic Calcium Overload in a Subpopulation of Mitochondria Triggers Delayed Death in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium signaling and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
ITH12575 Technical Support Center: Investigating Potential Off-Target Effects at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of ITH12575, particularly when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a neuroprotective agent that functions as a blocker of the mitochondrial Na+/Ca2+ exchanger (NCLX). It is a derivative of the first-in-class NCLX blocker, CGP37157. By inhibiting NCLX, this compound modulates mitochondrial calcium efflux and can protect neurons from calcium overload-induced damage.
Q2: Are there any known off-target effects of this compound or its parent compound, CGP37157?
While CGP37157, the parent compound of this compound, has been shown to be a selective inhibitor of NCLX at lower concentrations, studies have revealed potential off-target effects at higher concentrations. Specifically, at a concentration of 10 µM, CGP37157 has been observed to block voltage-gated calcium channels (VGCCs)[1][2]. An earlier study suggested high selectivity for NCLX at concentrations up to 10 µM, with no significant activity at the L-type voltage-dependent calcium channel, the sarcolemmal Na+/Ca2+ exchanger, Na+/K+-ATPase, or the sarcoplasmic reticulum Ca2+-ATPase[3]. This discrepancy suggests that the off-target effects on VGCCs are concentration-dependent. Direct and comprehensive off-target screening data for this compound is not yet widely published.
Q3: Have any cytotoxicity concerns been raised for this compound or related compounds at high concentrations?
A study on newly synthesized, highly lipophilic analogues of this compound reported a notable cytotoxic profile at a concentration of 30 µM. While this does not directly confirm the cytotoxicity of this compound itself, it suggests that high concentrations of this class of compounds may lead to cellular toxicity, which could be a result of off-target effects or general membrane disruption due to high lipophilicity.
Troubleshooting Guide
This guide is designed to help researchers troubleshoot experiments where high concentrations of this compound are used and unexpected results are observed.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in cytosolic calcium levels not consistent with NCLX inhibition alone (e.g., a decrease in depolarization-induced calcium influx). | At high concentrations (approaching 10 µM and above), this compound may be inhibiting voltage-gated calcium channels (VGCCs), similar to its parent compound CGP37157[1][2]. | 1. Perform a dose-response curve to determine the lowest effective concentration for NCLX inhibition in your system. 2. Use a more specific VGCC blocker as a control to dissect the effects. 3. If possible, directly measure VGCC activity in the presence of this compound using electrophysiology or fluorescent ion indicators. |
| General cellular toxicity, apoptosis, or a significant decrease in cell viability at concentrations ≥ 30 µM. | This could be due to off-target effects, non-specific interactions due to high lipophilicity of the compound class, or mitochondrial dysfunction beyond NCLX inhibition. | 1. Lower the concentration of this compound to the minimal effective dose. 2. Perform a cell viability assay (e.g., MTT or LDH assay) across a range of this compound concentrations. 3. Include a positive control for cytotoxicity to validate your assay. |
| Variability in experimental results at high concentrations. | Solubility issues can arise with lipophilic compounds at high concentrations, leading to inconsistent effective concentrations in your experiments. | 1. Visually inspect your stock and working solutions for any precipitation. 2. Consider using a different solvent or a small percentage of a co-solvent like DMSO, ensuring the final solvent concentration is not affecting your experimental system. 3. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
The following table summarizes the available quantitative data for the on-target and potential off-target activities of CGP37157, the parent compound of this compound.
| Compound | Target | Assay | IC50 / Effect Concentration | Reference |
| CGP37157 | Mitochondrial Na+/Ca2+ Exchanger (NCLX) | Inhibition of Na+-induced Ca2+ release from isolated heart mitochondria | 0.36 µM | [3] |
| CGP37157 | Voltage-Gated Calcium Channels (VGCCs) | Blockade of depolarization-induced cytosolic Ca2+ increase in cortical neurons | Strong prevention at 10 µM | [1] |
| CGP37157 | Voltage-Gated Calcium Channels (VGCCs) | Inhibition of depolarization-induced Ca2+ influx in dorsal root ganglion neurons | Inhibition observed at concentrations required for mitochondrial effects (IC50 for plateau phase = 4 ± 1 µM) | [2] |
| Lipophilic Analogues of this compound | General Cell Viability | Cytotoxicity in SH-SY5Y cells | Remarkable cytotoxicity at 30 µM |
Experimental Protocols
Protocol for Assessing Mitochondrial Na+/Ca2+ Exchanger (NCLX) Activity
This protocol is adapted from methods used to measure mitochondrial calcium efflux.
Objective: To determine the effect of this compound on NCLX-mediated Ca2+ efflux from isolated mitochondria.
Materials:
-
Isolated mitochondria from the tissue of interest
-
Mitochondrial isolation buffer
-
Experimental buffer (low Na+)
-
Na+-containing buffer
-
Calcium Green-5N or a similar fluorescent Ca2+ indicator
-
Ca2+ and Na+ ionophores (for controls)
-
This compound stock solution
-
Fluorometer
Procedure:
-
Isolate mitochondria using standard differential centrifugation protocols.
-
Resuspend the mitochondrial pellet in the experimental buffer.
-
Load the mitochondria with Ca2+ by adding a known concentration of CaCl2.
-
Monitor the extra-mitochondrial Ca2+ concentration using a fluorescent indicator in a fluorometer.
-
Once a stable baseline is achieved (indicating Ca2+ uptake is complete), initiate Ca2+ efflux by adding the Na+-containing buffer.
-
To test the effect of this compound, pre-incubate the Ca2+-loaded mitochondria with the desired concentration of this compound before the addition of the Na+-containing buffer.
-
The rate of increase in extra-mitochondrial Ca2+ fluorescence reflects the rate of NCLX-mediated Ca2+ efflux. A reduction in this rate in the presence of this compound indicates inhibition of NCLX.
Protocol for Assessing Off-Target Effects on Voltage-Gated Calcium Channels (VGCCs)
Objective: To determine if this compound inhibits VGCC activity at high concentrations.
Materials:
-
A cell line endogenously expressing or transfected with the VGCC of interest (e.g., HEK293 cells)
-
Fluorescent Ca2+ indicator (e.g., Fluo-4 AM)
-
Recording medium (e.g., HBSS)
-
Depolarizing solution (e.g., high K+ HBSS)
-
This compound stock solution
-
Known VGCC blocker (e.g., nifedipine (B1678770) for L-type channels) as a positive control
-
Fluorescence plate reader or microscope
Procedure:
-
Plate the cells in a multi-well plate suitable for fluorescence imaging.
-
Load the cells with a fluorescent Ca2+ indicator according to the manufacturer's instructions.
-
Wash the cells and replace the loading buffer with the recording medium.
-
Pre-incubate the cells with various concentrations of this compound or the control VGCC blocker for a defined period.
-
Measure the baseline fluorescence.
-
Stimulate the cells with the depolarizing solution to open VGCCs and record the change in fluorescence.
-
A reduction in the peak fluorescence in the presence of this compound compared to the vehicle control indicates inhibition of VGCCs.
Visualizations
Caption: Primary mechanism of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. CGP37157, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGP37157 modulates mitochondrial Ca2+ homeostasis in cultured rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of inhibition of Na(+)-Ca2+ exchange of heart mitochondria by benzothiazepine CGP-37157 - PubMed [pubmed.ncbi.nlm.nih.gov]
ITH12575 stability in cell culture medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ITH12575 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 20 mM.[1] For cell culture applications, preparing a concentrated stock solution in sterile DMSO is the recommended starting point.
Q2: How should I store the this compound stock solution?
A2: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When stored properly, the stock solution should be stable for several months.
Q3: What is the typical working concentration of this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell type and experimental design. Published studies using analogous compounds and this compound itself in neuroprotection assays have used concentrations ranging from the nanomolar to the low micromolar range (e.g., 0.1 nM to 30 µM).[2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q4: How long should I pre-incubate cells with this compound before my experimental treatment?
A4: Pre-incubation times can range from 1 to 24 hours.[2] The optimal time will depend on the specific experimental goals and the kinetics of the cellular processes being investigated.
Q5: Is this compound stable in cell culture medium?
Q6: Can this compound be used in serum-free medium?
A6: Yes, this compound can be used in serum-free medium. As with any small molecule, it is important to ensure that the final concentration of the vehicle (e.g., DMSO) is non-toxic to the cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The concentration of this compound exceeds its solubility in the aqueous medium. The final DMSO concentration is too low to maintain solubility. | Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) but sufficient to maintain solubility. Prepare an intermediate dilution of the this compound stock in serum-free medium before adding it to the final culture vessel. Vortex or gently mix the medium immediately after adding the compound. |
| Loss of this compound activity or inconsistent results. | Degradation of the compound due to improper storage or multiple freeze-thaw cycles of the stock solution. Instability in the culture medium over long incubation periods. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term experiments, replenish the medium with fresh this compound every 24-48 hours. |
| Cell toxicity observed at expected working concentrations. | The cell type is particularly sensitive to the compound or the DMSO vehicle. The actual concentration of the stock solution is higher than calculated. | Perform a dose-response curve to determine the EC50 and cytotoxic concentrations for your specific cell line. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.32 mg of this compound (MW: 331.86 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
General Protocol for Cell Treatment
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and grow according to your standard protocol.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in serum-free medium. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL, you can add 1 µL of the 10 mM stock to 999 µL of medium.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the desired final concentration of this compound.
-
Gently swirl the plate or flask to ensure even distribution of the compound.
-
Incubate the cells for the desired period (e.g., 1-24 hours) before proceeding with your experimental assay.
-
Visualizations
Caption: Signaling pathway showing this compound inhibition of mNCX.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: ITH12575 Cytotoxicity Assay
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of ITH12575, a known blocker of the mitochondrial Na+/Ca2+ exchanger (NCLX).[1][2][3][4] While this compound is investigated for its neuroprotective properties by preventing mitochondrial calcium overload, it is crucial to determine its cytotoxic profile to establish a therapeutic window. This guide focuses on the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for evaluating cell metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cell line.
1. Reagent and Material Preparation
| Reagent/Material | Preparation/Specifications |
| Cell Line | Appropriate for the research question (e.g., neuronal cell line for neurotoxicity studies). |
| Complete Culture Medium | As recommended for the specific cell line, supplemented with Fetal Bovine Serum (FBS) and antibiotics. |
| This compound Stock Solution | Prepare a high-concentration stock (e.g., 10-100 mM) in a suitable solvent like DMSO. Store at -20°C. |
| MTT Reagent | 5 mg/mL in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and protect from light. Store at 4°C for short-term and -20°C for long-term. |
| Solubilization Solution | Common options include DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol. |
| 96-well Plates | Sterile, flat-bottom plates suitable for cell culture and absorbance reading. |
| Other Materials | Sterile pipette tips, multichannel pipettes, CO2 incubator, microplate reader. |
2. Experimental Procedure
A detailed workflow for the MTT assay is presented below.
MTT Assay Experimental Workflow
Step-by-Step Instructions:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-15,000 cells/well).
-
Include wells for blank (medium only), vehicle control (cells + vehicle), and this compound treatment groups.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the corresponding this compound dilutions or vehicle control to the appropriate wells.
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percent cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Troubleshooting Guide
This guide addresses common issues encountered during the MTT assay for this compound cytotoxicity testing.
Troubleshooting Logic for MTT Assay
Q1: Why is the background absorbance in my blank (media only) wells high?
-
Possible Cause: Contamination of the culture medium with bacteria or yeast, which can also reduce MTT. Another reason could be the degradation of the MTT reagent or interference from components in the medium like phenol (B47542) red.[1][3]
-
Solution:
-
Always use sterile techniques and check the medium for any signs of contamination before use.
-
Prepare fresh MTT solution and protect it from light.
-
Use phenol red-free medium if interference is suspected.
-
Run a "reagent blank" with just medium and MTT to check for reagent degradation.
-
Q2: My absorbance readings are very low, even in the control wells.
-
Possible Cause: The number of viable cells is too low, either due to seeding too few cells, poor cell health, or a prolonged incubation time with the MTT reagent which can be toxic to some cells.[4] Incomplete solubilization of the formazan crystals can also lead to low readings.[1]
-
Solution:
-
Optimize the initial cell seeding density to ensure a sufficient number of metabolically active cells at the time of the assay.
-
Ensure cells are healthy and in the logarithmic growth phase before seeding.
-
Visually inspect the wells under a microscope to confirm the presence of formazan crystals before adding the solubilization solution.
-
Ensure complete dissolution of the formazan crystals by gentle shaking and, if necessary, trituration.
-
Q3: There is high variability between my replicate wells.
-
Possible Cause: Inconsistent cell seeding, inaccurate pipetting of reagents or this compound, or the "edge effect" where wells on the perimeter of the plate evaporate more quickly.[2]
-
Solution:
-
Ensure the cell suspension is homogenous before seeding by gentle mixing.
-
Use calibrated pipettes and be consistent with your pipetting technique.
-
To mitigate the edge effect, avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or culture medium.[2]
-
Q4: I am not observing a clear dose-dependent cytotoxic effect of this compound.
-
Possible Cause: The concentration range of this compound may be too low or too high. It's also possible that this compound or its solvent (DMSO) is interfering with the MTT assay.[3][5]
-
Solution:
-
Perform a wider range of this compound concentrations in a pilot experiment to identify the optimal range.
-
Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
-
To check for compound interference, run a control with this compound in cell-free medium with the MTT reagent to see if the compound directly reduces MTT.[5] If it does, an alternative cytotoxicity assay may be needed.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a blocker of the mitochondrial Na+/Ca2+ exchanger (NCLX).[1][2][3][4] By inhibiting NCLX, it prevents the efflux of Ca2+ from the mitochondria, which can be neuroprotective in conditions of cellular calcium overload.
Q2: Why is a cytotoxicity assay important for a neuroprotective compound like this compound?
Even compounds with therapeutic effects can be toxic at high concentrations. A cytotoxicity assay is essential to determine the concentration range at which this compound is safe for cells and to establish its therapeutic index (the ratio between the toxic dose and the therapeutic dose).
Q3: Can I use a different cytotoxicity assay instead of the MTT assay?
Yes, other cytotoxicity assays can be used. The choice of assay depends on the specific research question and the potential for compound interference. Alternative assays include:
-
XTT, WST-1, or WST-8 assays: Similar to MTT but produce a water-soluble formazan, simplifying the protocol.
-
LDH (Lactate Dehydrogenase) assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.
-
Resazurin (AlamarBlue) assay: A fluorescent-based assay that measures cell viability.
-
ATP-based assays: Measure the amount of ATP in viable cells, which is a good indicator of metabolic activity.
Q4: How should I choose the appropriate cell line for my this compound cytotoxicity study?
The choice of cell line should be relevant to the intended application of this compound. For a neuroprotective compound, neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons would be appropriate choices.
Q5: What are the key controls I should include in my MTT assay?
-
Blank Control: Wells containing only culture medium to measure background absorbance.
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control represents 100% cell viability.
-
Positive Control: A known cytotoxic compound to ensure the assay is working correctly.
-
Compound Control (Cell-free): this compound in medium without cells to check for direct reduction of MTT by the compound.
References
Technical Support Center: Controlling for ITH12575 Vehicle Effects (DMSO)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ITH12575 dissolved in Dimethyl Sulfoxide (B87167) (DMSO). The following information will help ensure that the observed experimental outcomes are attributable to this compound and not the solvent.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a solvent for this compound?
A1: this compound, like many organic molecules, has low solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent that can dissolve a wide range of compounds, including this compound, making it a common vehicle for in vitro and in vivo studies.[1][2]
Q2: What are the potential vehicle effects of DMSO in my this compound experiments?
A2: DMSO is not biologically inert and can exert its own effects on cells, which may confound the interpretation of your results. These effects are concentration-dependent and can include:
-
Altered Cell Viability and Proliferation: High concentrations of DMSO can be cytotoxic, while lower concentrations have been reported to sometimes stimulate cell growth.[3][4][5]
-
Neuroprotective Effects: Importantly, DMSO itself has been shown to have neuroprotective properties. Since this compound is also a neuroprotective agent, this represents a critical potential confounding factor.
-
Changes in Gene Expression and Cell Differentiation: DMSO can induce changes in the epigenetic landscape and gene expression, and is even used to induce differentiation in some cell lines.[6]
-
Impact on Signaling Pathways: DMSO can modulate various intracellular signaling pathways, which could potentially overlap with the pathways affected by this compound.
Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A3: The maximum tolerated concentration of DMSO is highly dependent on the cell line and the duration of the experiment.[4][7] However, a general set of guidelines is provided in the table below. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Data Presentation: Recommended DMSO Concentrations
| Final DMSO Concentration (v/v) | General Effects on Most Cell Lines | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal effects on cell viability and signaling. | Highly Recommended for long-term experiments (>24 hours). |
| 0.1% - 0.5% | Often tolerated by robust, immortalized cell lines for standard assay durations (24-72 hours). | Acceptable , but a vehicle control is essential. |
| > 0.5% | Increased risk of cytotoxicity and off-target effects. | Use with caution and only if necessary for solubility in short-term assays. |
| ≥ 1.0% | Significant cytotoxicity is common.[3][5] | Not Recommended for most cell-based assays. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of cytotoxicity observed in both the this compound-treated and vehicle control groups. | The final DMSO concentration is too high for your specific cell line. | Verify your dilution calculations. Perform a DMSO dose-response experiment to determine the maximum non-toxic concentration for your cells.[8] Consider reducing the exposure time if possible. |
| Inconsistent results between experiments. | Variability in cell health or experimental conditions. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency. Maintain strict adherence to incubation times. |
| The observed neuroprotective effect is similar in the this compound and vehicle control groups. | DMSO's intrinsic neuroprotective properties are masking the effect of this compound. | Lower the final DMSO concentration to the minimum required for this compound solubility. Ensure you are comparing the this compound-treated group directly to the vehicle-treated group, not an untreated control. |
| Precipitation of this compound in the culture medium. | The final DMSO concentration is too low to maintain the solubility of this compound in the aqueous medium. | Prepare a more concentrated stock solution of this compound in 100% DMSO. This allows for the addition of a smaller volume to the culture medium, achieving the desired final this compound concentration while keeping the final DMSO concentration within a safe range. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol is essential to establish the highest concentration of DMSO that does not independently affect the viability of your specific cell line.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the same density used for your this compound experiments. Allow the cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of high-purity, sterile DMSO in your complete cell culture medium. Recommended final concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, and 1.0%. Also, include a "medium-only" control (0% DMSO).
-
Treatment: Remove the existing medium from the cells and replace it with the prepared DMSO-containing or control media. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the longest duration planned for your this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is considered safe for your subsequent experiments.[8]
Protocol 2: A Properly Controlled this compound Experiment
This protocol outlines the essential experimental groups for differentiating the effects of this compound from those of the DMSO vehicle.
Experimental Groups (in triplicate):
-
Untreated Control: Cells in culture medium only. This group serves as a baseline for normal cell health and behavior.
-
Vehicle Control: Cells in culture medium containing the same final concentration of DMSO as the this compound treatment group. This is the most critical control for assessing the effects of the solvent.
-
This compound Treatment: Cells in culture medium with the desired final concentration of this compound.
Procedure:
-
Prepare a concentrated stock solution of this compound in 100% high-purity DMSO.
-
For the Vehicle Control group, add the corresponding volume of 100% DMSO to the culture medium to achieve the same final DMSO concentration as the treatment group.
-
For the This compound Treatment group, add the appropriate volume of the this compound stock solution to the culture medium.
-
Incubate all groups for the desired experimental duration.
-
Analyze the results by comparing the This compound Treatment group to the Vehicle Control group to determine the specific effects of this compound.
Mandatory Visualization
This compound Signaling Pathway and Experimental Controls
The following diagram illustrates the mechanism of action of this compound and the importance of appropriate experimental controls. This compound inhibits the mitochondrial Na+/Ca2+ exchanger (NCLX), leading to an increase in mitochondrial Ca2+ concentration, which is thought to be a key part of its neuroprotective effect.
Caption: this compound mechanism and the role of experimental controls.
Experimental Workflow for Vehicle Control
The following workflow outlines the steps to properly control for DMSO vehicle effects in your this compound experiments.
Caption: Workflow for controlling DMSO vehicle effects.
References
- 1. benchchem.com [benchchem.com]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 6. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
minimizing ITH12575 precipitation in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of ITH12575 precipitation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
This compound is a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX or NCLX) with neuroprotective activity.[1][2] It is a white to beige powder with a molecular weight of 331.86 g/mol .[1] Its solubility is limited in aqueous solutions but it is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 2 mg/mL.[1]
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions like cell culture media is a common issue. This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment once the DMSO it was dissolved in is diluted. Key factors contributing to precipitation include:
-
High Final Concentration: The final concentration of this compound in the media may exceed its aqueous solubility limit.
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.
-
Low Temperature: The solubility of many compounds, including this compound, decreases at lower temperatures. Using cold media can promote precipitation.
-
High DMSO Concentration in Final Solution: While DMSO is necessary for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.
Q3: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX).[1][2] This transporter is responsible for extruding Ca2+ from the mitochondrial matrix. By inhibiting NCLX, this compound reduces Ca2+ efflux from the mitochondria to the cytosol, which can be neuroprotective in conditions of Ca2+ overload.[1][2] At higher concentrations, this compound may also reduce Ca2+ influx through the CALHM1 channel.[1]
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
Issue: Immediate Precipitation Upon Addition to Aqueous Solutions
| Potential Cause | Recommended Solution |
| High final concentration of this compound. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration of this compound in your specific experimental medium by performing a solubility test (see Protocol 1). |
| Rapid dilution of the DMSO stock solution. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[3] Add the compound dropwise while gently vortexing the media to ensure gradual mixing. |
| Low temperature of the cell culture media. | Always use pre-warmed (37°C) cell culture media for all dilutions.[3] |
| High final DMSO concentration. | Keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.5%, and certainly no higher than 1%, as higher concentrations can be cytotoxic.[4] |
Issue: Precipitation in the DMSO Stock Solution
| Potential Cause | Recommended Solution |
| Water contamination in DMSO. | DMSO is hygroscopic and readily absorbs moisture from the air. Use a fresh, unopened bottle of anhydrous, high-purity DMSO to prepare your stock solution. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize exposure to atmospheric moisture and repeated freeze-thaw cycles. |
| Concentration exceeds solubility limit in DMSO. | While this compound is reported to be soluble in DMSO at 2 mg/mL, it is good practice to visually inspect your stock solution to ensure it is completely dissolved.[1] If you observe any particulates, you can try gentle warming (to 37°C) or brief sonication to aid dissolution. |
Quantitative Data Summary
The following table provides a summary of key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 331.86 g/mol | [1] |
| Solubility in DMSO | 2 mg/mL | [1] |
| EC50 for Ca2+ efflux reduction | 690 nM | [1] |
| Recommended Final DMSO Concentration in Cell Culture | < 0.5% | [4] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Spectrophotometer or plate reader capable of measuring absorbance at ~600 nm (optional, for quantitative assessment)
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure the powder is fully dissolved.
-
Prepare Serial Dilutions in Medium: In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of your this compound stock solution in your pre-warmed complete cell culture medium. For example, you can prepare final concentrations ranging from 100 µM down to 0.1 µM. It is important to keep the final DMSO concentration consistent across all dilutions and your experimental controls (e.g., 0.5%).
-
Include Controls:
-
Vehicle Control: Prepare a well/tube with cell culture medium containing the same final concentration of DMSO as your this compound dilutions.
-
Medium Blank: A well/tube with only cell culture medium.
-
-
Incubate and Observe: Incubate the plate/tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Precipitation:
-
Visual Inspection: At various time points (e.g., 0, 2, 6, 24 hours), visually inspect the wells for any signs of cloudiness, turbidity, or precipitate.
-
Microscopic Examination: Examine a small aliquot from each concentration under a microscope to look for crystalline structures.
-
Quantitative Assessment (Optional): Measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine the Maximum Soluble Concentration: The highest concentration of this compound that remains clear and free of precipitate throughout the incubation period is your maximum working soluble concentration under those specific conditions.
Protocol 2: General Protocol for Treating Cells with this compound
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare Intermediate Dilutions: Based on your desired final concentrations (which should be below the determined maximum soluble concentration), prepare intermediate dilutions of your this compound DMSO stock in pre-warmed complete cell culture medium. It is recommended to perform this dilution in a stepwise manner. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you could first dilute the 10 mM stock 1:10 in medium to get a 1 mM intermediate, and then dilute that 1:100 into the final culture volume.
-
Treat Cells: Carefully remove the existing medium from your cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control (medium with the same final concentration of DMSO).
-
Incubate: Return the cells to the incubator for the desired treatment period.
-
Proceed with Downstream Assays: After the incubation period, proceed with your planned experimental assays.
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: Signaling pathway illustrating the inhibitory action of this compound on NCLX.
References
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of ITH12575 and CGP37157
A Head-to-Head Look at Two Benzothiazepine (B8601423) Derivatives in Combating Neuronal Injury
For researchers in neuropharmacology and drug development, identifying potent neuroprotective agents is a critical endeavor. This guide provides a detailed comparison of the neuroprotective efficacy of two benzothiazepine derivatives: ITH12575 and its parent compound, CGP37157. Both compounds are recognized for their role as inhibitors of the mitochondrial Na+/Ca2+ exchanger (NCLX), a key player in maintaining intracellular calcium homeostasis. Dysregulation of calcium signaling is a central mechanism in various neurodegenerative diseases and acute neuronal injury, making NCLX an attractive therapeutic target. This comparison synthesizes available experimental data to objectively evaluate their performance, mechanisms of action, and potential as neuroprotective agents.
Core Mechanism of Action: Targeting the Mitochondrial Na+/Ca2+ Exchanger
Both this compound and CGP37157 exert their primary neuroprotective effects by inhibiting the mitochondrial Na+/Ca2+ exchanger (NCLX). NCLX is responsible for extruding Ca2+ from the mitochondrial matrix in exchange for Na+. By blocking this exchanger, these compounds prevent the efflux of Ca2+ from mitochondria, thereby influencing intracellular Ca2+ dynamics. Under conditions of excitotoxicity, where excessive glutamate (B1630785) receptor activation leads to a massive influx of Ca2+ into the cytoplasm, mitochondria play a crucial role in sequestering this excess Ca2+. However, subsequent Ca2+ release from mitochondria via NCLX can contribute to sustained high cytosolic Ca2+ levels, activating downstream apoptotic pathways. Inhibition of NCLX helps to maintain low cytosolic Ca2+ levels and prevent mitochondrial calcium overload, a critical step in preventing neuronal cell death.
dot graph "signaling_pathway" { rankdir="LR"; node [shape="box", style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_membrane" { label="Plasma Membrane"; bgcolor="#F1F3F4"; "NMDA_Receptor" [label="NMDA Receptor", fillcolor="#FFFFFF"]; "VGCC" [label="Voltage-Gated\nCa2+ Channel", fillcolor="#FFFFFF"]; }
subgraph "cluster_cytosol" { label="Cytosol"; bgcolor="#F1F3F4"; "Ca2+_Cytosol" [label="Cytosolic Ca2+\n(Increased)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptotic_Pathways" [label="Apoptotic Pathways", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_mitochondrion" { label="Mitochondrion"; bgcolor="#F1F3F4"; "Mito_Ca2+" [label="Mitochondrial Ca2+\nOverload", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NCLX" [label="NCLX", fillcolor="#FBBC05"]; }
"Glutamate_Excess" [label="Excess Glutamate", shape="ellipse", fillcolor="#FFFFFF"]; "ITH12575_CGP37157" [label="this compound / CGP37157", shape="diamond", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Neuroprotection" [label="Neuroprotection", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Glutamate_Excess" -> "NMDA_Receptor" [label="Activates"]; "NMDA_Receptor" -> "Ca2+_Cytosol" [label="Ca2+ Influx"]; "Ca2+_Cytosol" -> "VGCC" [label="Depolarization\nActivates"]; "VGCC" -> "Ca2+_Cytosol" [label="Ca2+ Influx"]; "Ca2+_Cytosol" -> "Mito_Ca2+" [label="Mitochondrial Uptake"]; "Mito_Ca2+" -> "NCLX" [label="Ca2+ Efflux"]; "NCLX" -> "Ca2+_Cytosol" [label="Maintains High Level"]; "Ca2+_Cytosol" -> "Apoptotic_Pathways" [label="Activates"]; "Apoptotic_Pathways" -> "Neuronal_Death" [label="Leads to", shape="plaintext", fontcolor="#EA4335"];
"ITH12575_CGP37157" -> "NCLX" [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; "ITH12575_CGP37157" -> "VGCC" [label="Inhibits (Off-target)", color="#EA4335", fontcolor="#EA4335", style="dashed"]; "NCLX" -> "Neuroprotection" [arrowhead="none", style="dashed", color="#34A853"]; "VGCC" -> "Neuroprotection" [arrowhead="none", style="dashed", color="#34A853"]; } Caption: Mechanism of neuroprotection by this compound and CGP37157.
Quantitative Comparison of Neuroprotective Efficacy
While direct comparative studies under identical experimental conditions are limited, analysis of available data allows for an evaluation of the relative potency and efficacy of this compound and CGP37157.
| Parameter | This compound | CGP37157 | Reference |
| NCLX Inhibition (EC50) | 0.69 µM (HeLa cells) | ~1.5 µM (INS-1 cells) | [1][2] |
| Neuroprotection against Glutamate-Induced Excitotoxicity | Protective in rat hippocampal slices | Reduces LDH release by ~22.5% (at 10 µM) in primary cortical neurons exposed to 30 µM NMDA. | [1][3] |
| Neuroprotection against Oxidative Stress | Protective in neuroblastoma cells | Reduces NMDA-induced ROS generation by 52% (at 10 µM) in primary cortical neurons. | [1][3] |
| Effect on Mitochondrial Membrane Potential (ΔΨm) | Not explicitly quantified | Attenuates NMDA-induced mitochondrial depolarization by 50.7% (at 10 µM) in primary cortical neurons. | [3] |
| Effect on Caspase-3 Activation | Not explicitly quantified | Diminishes NMDA-induced calpain-mediated caspase-3 cleavage in primary cortical neurons. | [3] |
Note: The data presented is compiled from different studies and experimental models, which may affect direct comparability.
Off-Target Effects: A Double-Edged Sword?
An important consideration in the neuroprotective profile of these compounds is their off-target activity. CGP37157 has been shown to block L-type voltage-gated calcium channels (VGCCs) in addition to its action on NCLX. This VGCC blockade contributes significantly to its neuroprotective effect by reducing the initial influx of Ca2+ into the cytosol following excitotoxic stimulation.[3] While this dual action may enhance its overall efficacy, it also raises questions about its specificity as a pharmacological tool to study the role of NCLX.
Information regarding the selectivity of this compound for NCLX over VGCCs is less defined in the currently available literature. As a derivative of CGP37157, it is plausible that it retains some affinity for VGCCs. Further investigation into the selectivity profile of this compound is warranted to fully understand its mechanism of action and potential for more targeted therapeutic applications.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate the neuroprotective effects of compounds like this compound and CGP37157.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound, CGP37157, or vehicle control for a specified period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding an insult agent (e.g., glutamate, H₂O₂).
-
After the incubation period with the insult, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cytotoxicity Assay (LDH Release Assay)
-
Principle: Lactate (B86563) dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. Measuring the amount of LDH in the supernatant provides an index of cell death.
-
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the incubation period with the insult, collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm).
-
Calculate LDH release as a percentage of the maximum LDH release from cells treated with a lysis buffer.
-
Mitochondrial Membrane Potential Assay (JC-1 Assay)
-
Principle: The lipophilic cationic dye JC-1 accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization.
-
Protocol:
-
Culture and treat cells as described in the MTT assay (steps 1-3).
-
After treatment, incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with an appropriate buffer.
-
Measure the fluorescence intensity of both the red aggregates (e.g., Ex/Em = 560/595 nm) and green monomers (e.g., Ex/Em = 485/535 nm) using a fluorescence microplate reader or flow cytometer.
-
Calculate the ratio of red to green fluorescence to assess changes in mitochondrial membrane potential.
-
Caspase-3 Activation Assay (Western Blot)
-
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation involves cleavage of the pro-caspase-3 (inactive form) into active fragments. Western blotting can be used to detect the presence of these cleaved fragments, indicating caspase-3 activation.
-
Protocol:
-
Culture and treat cells as previously described.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the intensity of the cleaved caspase-3 band relative to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
Both this compound and CGP37157 demonstrate neuroprotective properties, primarily through the inhibition of the mitochondrial Na+/Ca2+ exchanger. The available data suggests that this compound may be a more potent inhibitor of NCLX than its parent compound, CGP37157, as indicated by its lower EC50 value. However, a comprehensive, direct comparison of their neuroprotective efficacy across various models of neuronal injury is still needed. The off-target effects of these compounds, particularly on voltage-gated calcium channels, contribute to their neuroprotective action but also highlight the need for further studies on their selectivity. For researchers, the choice between these two compounds may depend on the specific experimental goals, with this compound potentially offering a more potent tool for NCLX inhibition. Future studies should aim to directly compare these two compounds in standardized in vitro and in vivo models of neurodegeneration to fully elucidate their therapeutic potential.
References
- 1. Changes in mitochondrial membrane potential and mitochondrial mass occur independent of the activation of caspase-8 and caspase-3 during CD95-mediated apoptosis in peripheral blood T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-mediated loss of mitochondrial function and generation of reactive oxygen species during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
ITH12575: A Potent Neuroprotective Agent Activating the Nrf2 Antioxidant Pathway
A Comparative Analysis of ITH12575 and Sulforaphane in Neuroprotection
This compound has emerged as a promising therapeutic candidate for neurodegenerative diseases, primarily through its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress, a key contributor to neuronal damage in various neurodegenerative conditions. This guide provides a comparative overview of the neuroprotective effects of this compound and the well-established Nrf2 activator, Sulforaphane, supported by experimental data and detailed protocols.
Mechanism of Action: Nrf2-ARE Pathway Activation
Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like this compound and Sulforaphane, Keap1 is modified, leading to the release and stabilization of Nrf2. Subsequently, Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.
Figure 1: Nrf2-ARE Signaling Pathway Activation by this compound and Sulforaphane.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes the available quantitative data for this compound and Sulforaphane in key neuroprotective assays. While direct comparative studies are limited, the data provides an insight into their relative potencies.
| Parameter | This compound | Sulforaphane | Reference |
| Nrf2 Activation (EC50) | Data not available | ~2-5 µM | [1][2] |
| Neuroprotection (Cell Viability) | Significant protection against glutamate-induced toxicity | Significant protection against various neurotoxins | [3][4] |
| ROS Reduction | Effective reduction of intracellular ROS | Potent scavenger of ROS | [5][6] |
| HO-1 Induction | Upregulates HO-1 expression | Strong inducer of HO-1 | [7][8] |
Note: EC50 (half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. Lower EC50 values indicate higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound or Sulforaphane for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding a stressor (e.g., 100 µM of glutamate (B1630785) or 50 µM of 6-hydroxydopamine) and incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
This assay measures the overall levels of ROS within the cells.
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Seed neuronal cells in a 96-well black plate and treat with this compound or Sulforaphane and a neurotoxic agent as described for the MTT assay.
-
Wash the cells with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
ROS levels are expressed as a percentage of the control (toxin-treated) cells.
Western Blot Analysis for Nrf2 and HO-1 Expression
This technique is used to detect and quantify the levels of specific proteins in a cell lysate.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Treat neuronal cells with this compound or Sulforaphane for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 (1:1000), HO-1 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Figure 2: Experimental Workflow for Neuroprotection Assays.
Conclusion
Both this compound and Sulforaphane demonstrate significant neuroprotective effects by activating the Nrf2-ARE antioxidant pathway. While Sulforaphane is a well-characterized and potent Nrf2 activator, the available data, though currently limited in direct quantitative comparisons, suggests that this compound is also a highly effective agent in mitigating oxidative stress-induced neuronal damage. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of these compounds. The provided experimental protocols offer a robust framework for researchers to conduct such comparative analyses and to further explore the therapeutic potential of this compound in the context of neurodegenerative diseases.
References
- 1. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response and proliferation of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-Term Neuroprotection From A Potent Redox-Modulating Metalloporphyrin In The Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of erythropoietin on neurodegenerative and ischemic brain diseases: the role of erythropoietin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
ITH12575 comparative analysis with other neuroprotective compounds
In the landscape of neuroprotective compound development, ITH12575 emerges as a promising agent with a distinct mechanism of action centered on mitochondrial calcium homeostasis. This guide provides a comparative analysis of this compound against other notable neuroprotective compounds, offering insights for researchers, scientists, and drug development professionals. The comparison focuses on their mechanisms of action, supported by available experimental data, to delineate their potential therapeutic applications in neurodegenerative diseases.
Mechanism of Action: A Tale of Diverse Targets
The primary neuroprotective mechanism of this compound lies in its ability to block the mitochondrial Na+/Ca2+ exchanger (NCLX). This action is crucial in preventing mitochondrial calcium overload, a key event in neuronal cell death pathways triggered by excitotoxicity and oxidative stress. By inhibiting NCLX, this compound helps maintain mitochondrial integrity and function, thereby protecting neurons from damage.[1][2] this compound is a derivative of CGP37157 and is considered a privileged modulator of calcium signaling.[1][2]
In contrast, other neuroprotective compounds exert their effects through a variety of different molecular targets and pathways, as summarized in the table below.
Comparative Overview of Neuroprotective Compounds
| Compound | Primary Mechanism of Action | Therapeutic Target(s) | Key Neuroprotective Effects |
| This compound | Mitochondrial Na+/Ca2+ Exchanger (NCLX) Blocker | NCLX | Prevents mitochondrial Ca2+ overload, reduces oxidative stress.[1][2] |
| Edaravone | Free Radical Scavenger | Reactive Oxygen Species (ROS) | Reduces oxidative stress and lipid peroxidation.[3][4][5] |
| Riluzole | Glutamate (B1630785) Modulator | Voltage-gated sodium channels, NMDA receptors | Inhibits glutamate release and blocks postsynaptic glutamate receptors.[1][6][7] |
| Memantine | NMDA Receptor Antagonist | Extrasynaptic NMDA receptors | Blocks excitotoxicity mediated by excessive glutamate.[8][9][10][11] |
| Donepezil | Acetylcholinesterase Inhibitor | Acetylcholinesterase | Increases acetylcholine (B1216132) levels in the synaptic cleft, enhancing cholinergic neurotransmission.[12][13][14][15][16] |
| N-acetylcysteine (NAC) | Glutathione (B108866) Precursor, Antioxidant | Glutathione synthesis pathway, ROS | Replenishes intracellular glutathione levels and directly scavenges free radicals.[17][18][19] |
| Curcumin | Multiple | Multiple targets including NF-κB, antioxidant enzymes | Anti-inflammatory, antioxidant, and anti-protein aggregation effects.[20][21] |
| Resveratrol | Multiple | Sirtuin-1 (SIRT1), antioxidant enzymes | Activates SIRT1, antioxidant, and anti-inflammatory properties.[20] |
| Fisetin | Multiple | Ras/ERK pathway, antioxidant pathways | Activates neuroprotective signaling pathways and maintains cellular antioxidant levels.[22] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of these compounds can be visualized through their engagement with different cellular signaling pathways.
Caption: this compound signaling pathway.
The following diagram illustrates a general experimental workflow for evaluating the neuroprotective effects of a compound like this compound in an in vitro model of neurotoxicity.
Caption: Experimental workflow for neuroprotection assessment.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below is a summarized methodology for a key experiment used to characterize the neuroprotective effects of compounds like this compound.
In Vitro Neuroprotection Assay against Oxidative Stress
-
Cell Line: Human neuroblastoma SH-SY5Y cells or primary cortical neurons.
-
Induction of Neurotoxicity: Cells are exposed to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) to model Parkinson's disease, or glutamate to model excitotoxicity.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period before the addition of the neurotoxin.
-
Assessment of Cell Viability: After a 24-48 hour incubation period, cell viability is assessed using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Analysis of Mitochondrial Membrane Potential (MMP): MMP is measured using fluorescent dyes such as JC-1 or TMRM to assess mitochondrial health.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods to determine the dose-dependent neuroprotective effects of the compound.
Concluding Remarks
This compound represents a targeted approach to neuroprotection by specifically addressing mitochondrial calcium dysregulation. This mechanism is distinct from the broader antioxidant, anti-glutamatergic, or anti-cholinesterase activities of other established neuroprotective agents. The focused action of this compound on a key downstream event in neuronal injury pathways suggests its potential as a valuable therapeutic candidate, particularly in conditions where mitochondrial dysfunction is a central pathological feature. Further comparative studies with robust quantitative data are necessary to fully elucidate the relative efficacy of this compound against other neuroprotective strategies. The experimental frameworks and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers to design and interpret future investigations in this critical area of drug discovery.
References
- 1. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - Rey Juan Carlos University [portalcientifico.urjc.es]
- 3. mdpi.com [mdpi.com]
- 4. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of In Vitro Parkinson's Disease Model Mediated by MPP+ and α‐Synuclein Using Wharton's Jelly Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Neuroprotection afforded by antagonists of endothelin-1 receptors in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Cell Model for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Comparing Neuroprotective Drug Efficacy in Rodent Neonatal Brain Injury Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
- 12. Modeling the genomic instability of Huntington’s Disease [axolbio.com]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. Alzheimer's Disease cell lines | Axol Bioscience [axolbio.com]
- 15. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The cellular model for Alzheimer's disease research: PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prolonged opportunity for neuroprotection in experimental stroke with selective blockade of cyclooxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical trials in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Animal models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijopp.org [ijopp.org]
A Researcher's Guide to the Cross-Validation of ITH12575: A Novel Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent cross-validation of the experimental results reported for ITH12575, a promising neuroprotective compound. This compound, a benzothiazepine (B8601423) derivative and analog of CGP37157, has been identified as an inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX), a critical regulator of intracellular calcium homeostasis.[1][2] Dysregulation of calcium signaling is a key factor in the pathology of neurodegenerative diseases and stroke, positioning this compound as a compound of significant interest.[1][3]
To date, the primary biological data for this compound originates from the synthesizing research group.[1][2] For this compound to progress in the drug development pipeline, independent replication and validation of its effects in different laboratories are crucial. This guide outlines the key experiments described in the initial publications and provides detailed protocols to facilitate these validation efforts.
Understanding the Mechanism of Action
This compound exerts its neuroprotective effects by modulating intracellular calcium levels. It is reported to act as a blocker of the mitochondrial Na+/Ca2+ exchanger (NCLX), which is responsible for extruding Ca2+ from the mitochondria.[1][2] By inhibiting NCLX, this compound is thought to prevent mitochondrial calcium overload, a key event in excitotoxic neuronal cell death. Additionally, it has been shown to modulate the CALHM1 Ca2+ channel. The proposed signaling pathway highlights the central role of mitochondrial calcium regulation in neuronal survival.
Figure 1: Proposed signaling pathway for the neuroprotective action of this compound.
A Proposed Workflow for Cross-Validation
To ensure the robustness of the initial findings, a systematic cross-validation effort is recommended. The following workflow outlines the key experimental stages that should be independently replicated.
Figure 2: Recommended experimental workflow for the cross-validation of this compound.
Data Presentation for Comparative Analysis
The following tables summarize the key quantitative data reported for this compound and its parent compound, CGP37157. These tables are designed to be expanded with data from independent replication studies to allow for a direct comparison of results across different laboratories.
Table 1: Neuroprotective Activity of this compound and Analogs
| Compound | Cell Type | Insult | Concentration for Max. Protection (µM) | Max. Protection (%) | Original Lab Data[1] | Replication Lab 1 Data | Replication Lab 2 Data |
| This compound | Cortical Neurons | Glutamate (B1630785) | 10 | ~60 | ~60% | ||
| CGP37157 | Cortical Neurons | Glutamate | 10 | ~50 | ~50% | ||
| New Analog 1 | Cortical Neurons | Glutamate | 10 | ~70 | ~70% | ||
| New Analog 2 | Cortical Neurons | Glutamate | 10 | ~65 | ~65% |
Table 2: In Vitro Permeability of this compound and Analogs
| Compound | Assay Type | Permeability (Pe) (10^-6 cm/s) | Original Lab Data[1] | Replication Lab 1 Data | Replication Lab 2 Data |
| This compound | PAMPA-BBB | >4.0 | >4.0 | ||
| CGP37157 | PAMPA-BBB | >4.0 | >4.0 | ||
| New Analog 1 | PAMPA-BBB | >4.0 | >4.0 | ||
| New Analog 2 | PAMPA-BBB | >4.0 | >4.0 |
Experimental Protocols
Detailed methodologies are provided below for the key experiments that should be replicated to validate the findings on this compound.
In Vitro Neuroprotection Assay
This protocol is designed to assess the ability of this compound to protect neurons from excitotoxicity.
-
Cell Culture:
-
Primary cortical neurons from E18 rat embryos or a suitable neuronal cell line (e.g., SH-SY5Y) should be used.
-
Culture neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
-
Experimental Procedure:
-
Plate neurons in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere and differentiate for at least 7 days in vitro (DIV).
-
Prepare stock solutions of this compound and control compounds in DMSO.
-
Pre-treat the neurons with various concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) for 1 hour.
-
Induce excitotoxicity by adding glutamate to a final concentration of 100 µM for 24 hours.
-
Assess cell viability using the MTT assay. Add MTT reagent (0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Express cell viability as a percentage of the untreated control.
-
Determine the EC50 value for neuroprotection.
-
Mitochondrial Calcium Imaging
This protocol allows for the direct visualization of the effect of this compound on mitochondrial calcium handling.
-
Cell Preparation and Dye Loading:
-
Plate primary cortical neurons or a suitable cell line on glass-bottom dishes.
-
Load cells with a mitochondrial calcium indicator (e.g., Rhod-2 AM, 5 µM) and a mitochondrial marker (e.g., MitoTracker Green FM, 200 nM) for 30 minutes at 37°C.
-
Wash the cells with a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution).
-
-
Imaging Protocol:
-
Acquire baseline fluorescence images using a confocal microscope.
-
Stimulate the cells with glutamate (100 µM) to induce calcium influx.
-
Record the changes in Rhod-2 fluorescence over time.
-
In a separate set of experiments, pre-incubate the cells with this compound (10 µM) for 30 minutes before glutamate stimulation and imaging.
-
-
Data Analysis:
-
Quantify the change in Rhod-2 fluorescence intensity in the mitochondria over time.
-
Compare the mitochondrial calcium uptake and clearance kinetics in the presence and absence of this compound.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of this compound across the blood-brain barrier (BBB).
-
Materials:
-
PAMPA plate system (e.g., Millipore MultiScreen).
-
Porcine brain lipid extract.
-
Dodecane.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
-
Procedure:
-
Prepare the artificial membrane by impregnating the filter of the donor plate with a 1% solution of porcine brain lipid in dodecane.
-
Add the test compound (this compound, dissolved in PBS with a small percentage of DMSO) to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the donor and acceptor plates and incubate for 4-16 hours at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation: Pe = - (V_A * V_D) / ((V_A + V_D) * A * t) * ln(1 - [C_A(t)] / [C_eq]) where V_A is the volume of the acceptor well, V_D is the volume of the donor well, A is the filter area, t is the incubation time, [C_A(t)] is the compound concentration in the acceptor well at time t, and [C_eq] is the equilibrium concentration.
-
References
- 1. Mitochondrial sodium/calcium exchanger NCLX regulates glycolysis in astrocytes, impacting on cognitive performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke [mdpi.com]
A Comparative Guide to ITH12575 and Other Key Calcium Signaling Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ITH12575 with other widely used calcium signaling modulators, including the parent compound CGP37157, the SERCA pump inhibitor Thapsigargin (B1683126), and the IP3 receptor antagonist 2-APB. The information is presented to facilitate objective evaluation of their performance based on available experimental data.
Introduction to Calcium Signaling Modulation
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from proliferation and differentiation to apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is maintained by a complex interplay of channels, pumps, and exchangers located on the plasma membrane and the membranes of intracellular organelles such as the endoplasmic reticulum (ER) and mitochondria. Pharmacological modulation of these components offers a powerful tool for studying Ca²⁺ signaling and provides therapeutic opportunities for a variety of diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.
This guide focuses on this compound, a novel 4,1-benzothiazepine derivative, and compares its activity with established modulators targeting different aspects of the Ca²⁺ signaling toolkit.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other selected calcium signaling modulators, highlighting their primary targets and inhibitory/effective concentrations.
| Modulator | Primary Target(s) | Reported IC₅₀/EC₅₀ Values | Cell/System Type | Reference(s) |
| This compound | Mitochondrial Na⁺/Ca²⁺ Exchanger (NCLX) | EC₅₀ = 0.69 μM (for reduction of mitochondrial Ca²⁺ efflux) | HeLa cells | [1] |
| Ca²⁺ Homeostasis Modulator 1 (CALHM1) | Modulates Ca²⁺ entry | - | [2] | |
| CGP37157 | Mitochondrial Na⁺/Ca²⁺ Exchanger (NCLX) | IC₅₀ = 0.36 µM, 0.8 µM | Isolated heart mitochondria | [3][4][5] |
| Voltage-Gated Ca²⁺ Channels (VGCCs) | Blocks depolarization-induced Ca²⁺ influx | Cultured rat dorsal root ganglion neurons | [6] | |
| Thapsigargin | Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) | IC₅₀ = 0.353 nM | Human rheumatoid arthritis synovial cells | [7][8] |
| 2-APB | Inositol (B14025) 1,4,5-Trisphosphate Receptor (IP₃R) | IC₅₀ = 42 μM | - | [9] |
| Store-Operated Ca²⁺ Entry (SOCE) | IC₅₀ = 3 μM (inhibition) | - | ||
| Stimulates at < 10 μM, Inhibits at ≥ 30 μM | Various cell lines | [9][10] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by each modulator.
This compound and its parent compound CGP37157 primarily target the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX), inhibiting the efflux of Ca²⁺ from the mitochondria into the cytosol.[1][3][4][5] CGP37157 has also been shown to block voltage-gated calcium channels (VGCCs) in the plasma membrane.[6] this compound is also known to modulate the activity of CALHM1, a plasma membrane calcium channel.[2]
Thapsigargin is a highly specific and potent inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[7][11] By blocking SERCA, thapsigargin prevents the reuptake of Ca²⁺ from the cytosol into the ER, leading to the depletion of ER Ca²⁺ stores and a subsequent rise in cytosolic Ca²⁺ levels. This depletion of ER stores is a key trigger for the activation of store-operated Ca²⁺ entry (SOCE), a process that allows Ca²⁺ influx from the extracellular space.[12]
2-Aminoethoxydiphenyl borate (B1201080) (2-APB) has a more complex pharmacological profile. It is known to be an antagonist of the inositol 1,4,5-trisphosphate (IP₃) receptor, thereby inhibiting the release of Ca²⁺ from the ER.[9] Additionally, 2-APB has a biphasic, dose-dependent effect on store-operated Ca²⁺ entry (SOCE). At low micromolar concentrations, it can potentiate SOCE, while at higher concentrations, it acts as an inhibitor.[9][10]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes the measurement of cytosolic Ca²⁺ concentration using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 10 mM Glucose, 2 mM CaCl₂, pH 7.4
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid)
-
Fluorescence microscope or plate reader with 340 nm and 380 nm excitation filters and a 510 nm emission filter.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips or in a 96-well plate and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading solution of 1 µg/ml Fura-2 AM in HBS. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution for 30 minutes at room temperature in the dark.
-
-
Washing: Wash the cells twice with HBS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBS for an additional 30 minutes at room temperature to allow for the complete hydrolysis of the AM ester by intracellular esterases.
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.
-
Acquire fluorescence images or readings by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380) before adding any stimuli.
-
Add the compound of interest and record the change in the F340/F380 ratio over time.
-
-
Calibration (Optional but Recommended):
-
At the end of the experiment, determine the maximum fluorescence ratio (Rmax) by adding a Ca²⁺ ionophore like ionomycin (e.g., 1 μM) in the presence of high extracellular Ca²⁺ (e.g., 10 mM CaCl₂).
-
Determine the minimum fluorescence ratio (Rmin) by subsequently adding a Ca²⁺ chelator like EGTA (e.g., 5 mM) in a Ca²⁺-free HBS.
-
The intracellular Ca²⁺ concentration can be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca²⁺.[13]
-
Assessment of Store-Operated Calcium Entry (SOCE) Inhibition
This protocol is designed to measure the inhibition of SOCE following the depletion of intracellular Ca²⁺ stores.
Materials:
-
Cells loaded with Fura-2 AM (as described above)
-
Ca²⁺-free HBS (containing 1 mM EGTA instead of 2 mM CaCl₂)
-
Thapsigargin (or another SERCA inhibitor)
-
Test compound (e.g., 2-APB)
Procedure:
-
Baseline Measurement: Begin by perfusing the Fura-2 AM-loaded cells with Ca²⁺-free HBS to establish a stable baseline fluorescence ratio.
-
Store Depletion: Add Thapsigargin (typically 1-2 µM) to the Ca²⁺-free HBS to deplete the ER Ca²⁺ stores. This will cause a transient increase in intracellular Ca²⁺ due to leakage from the ER. Continue perfusion with Ca²⁺-free HBS containing thapsigargin until the Ca²⁺ signal returns to a stable, low baseline.
-
Compound Incubation: Perfuse the cells with Ca²⁺-free HBS containing both thapsigargin and the test compound at the desired concentration.
-
Induction of SOCE: Induce SOCE by switching the perfusion to HBS containing 2 mM CaCl₂, thapsigargin, and the test compound.
-
Data Acquisition and Analysis: Record the change in the F340/F380 fluorescence ratio over time. The magnitude of SOCE can be quantified by measuring the peak increase in the ratio upon Ca²⁺ re-addition or by calculating the area under the curve. Compare the SOCE response in the presence and absence of the test compound to determine the percent inhibition.
Measurement of Mitochondrial Na⁺/Ca²⁺ Exchanger (NCLX) Activity
This protocol outlines a method to assess the activity of the mitochondrial Na⁺/Ca²⁺ exchanger.
Materials:
-
Cells expressing a mitochondria-targeted Ca²⁺ indicator (e.g., Rhod-2 AM or a genetically encoded indicator like mito-Pericam).
-
Buffer A (Na⁺-free): 120 mM KCl, 10 mM NaCl, 1 mM KH₂PO₄, 20 mM HEPES-Tris, pH 7.2.
-
Buffer B (Na⁺-containing): 130 mM NaCl, 1 mM KH₂PO₄, 20 mM HEPES-Tris, pH 7.2.
-
Test compound (e.g., this compound, CGP37157)
Procedure:
-
Cell Preparation and Permeabilization:
-
Load cells with the mitochondrial Ca²⁺ indicator according to the manufacturer's protocol.
-
Permeabilize the plasma membrane by incubating cells with a low concentration of digitonin (e.g., 50 µg/mL) in Buffer A for a short period (e.g., 1-2 minutes).
-
-
Mitochondrial Energization: Resuspend the permeabilized cells in Buffer A supplemented with ATP (e.g., 2 mM), succinate (e.g., 5 mM), and rotenone (e.g., 2 µM) to energize the mitochondria and inhibit complex I of the electron transport chain.
-
Mitochondrial Ca²⁺ Loading: Add a pulse of CaCl₂ to the cell suspension to induce mitochondrial Ca²⁺ uptake via the mitochondrial calcium uniporter (MCU).
-
Measurement of Ca²⁺ Efflux:
-
After mitochondrial Ca²⁺ has reached a steady state, initiate Ca²⁺ efflux by rapidly adding a concentrated solution of NaCl (to achieve a final concentration that activates NCLX, e.g., 20 mM) or by resuspending the cells in Buffer B.
-
Monitor the decrease in mitochondrial Ca²⁺ fluorescence over time.
-
-
Inhibitor Studies: To assess the effect of an inhibitor, pre-incubate the permeabilized cells with the test compound (e.g., this compound or CGP37157) before initiating Ca²⁺ efflux. Compare the rate of Ca²⁺ efflux in the presence and absence of the inhibitor.
Conclusion
This compound represents a valuable tool for investigating the role of mitochondrial Ca²⁺ handling in cellular physiology and pathophysiology. Its primary action as an inhibitor of the mitochondrial Na⁺/Ca²⁺ exchanger, along with its modulation of CALHM1, distinguishes it from other classical calcium signaling modulators like thapsigargin and 2-APB, which target the SERCA pump and IP₃ receptors/SOCE, respectively. The choice of modulator will depend on the specific scientific question and the desired cellular target. The data and protocols provided in this guide are intended to assist researchers in making informed decisions for their experimental designs.
References
- 1. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 2. CALHM1 and its polymorphism P86L differentially control Ca2+ homeostasis, mitogen‐activated protein kinase signaling, and cell vulnerability upon exposure to amyloid β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Mitochondrial Na+/Ca2+ Exchanger Inhibitor CGP37157 Preserves Muscle Structure and Function to Increase Lifespan and Healthspan in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 2-APB | IP3 Receptors | Tocris Bioscience [tocris.com]
- 10. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How does thapsigargin affect the endoplasmic reticulum? | AAT Bioquest [aatbio.com]
- 12. Thapsigargin - Wikipedia [en.wikipedia.org]
- 13. moodle2.units.it [moodle2.units.it]
Comparative Analysis of ITH12575: A Novel Neuroprotective Agent Targeting Mitochondrial Calcium Dysregulation
For Immediate Release
A comprehensive statistical analysis of experimental data reveals the promising neuroprotective potential of ITH12575, a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX). This guide provides a detailed comparison of this compound with its parent compound, CGP37157, and other alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound has demonstrated significant efficacy in mitigating neuronal damage associated with calcium overload, a key pathological mechanism in various neurodegenerative diseases. Experimental evidence indicates that this compound offers a favorable profile in terms of both potency and selectivity, positioning it as a compelling candidate for further investigation in the development of novel neuroprotective therapies.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the quantitative data from various in vitro studies, offering a direct comparison of this compound with the first-in-class mNCX inhibitor, CGP37157.
| Compound | Target | Assay System | Potency (EC50/IC50) | Reference |
| This compound | mNCX | HeLa Cells (Ca2+ efflux) | 0.69 µM | [1] |
| CGP37157 | mNCX | Guinea-pig heart mitochondria | ~0.8 µM | |
| CGP37157 | mNCX | Cortical neurons | ~10 µM |
| Compound | Neuroprotective Model | Cell Type | Protective Concentration | Key Findings |
| This compound | Glutamate-induced excitotoxicity | Rat hippocampal slices | Not specified | Protected against excitotoxicity |
| This compound | Oxidative stress (Oligomycin A/rotenone) | Neuroblastoma cells | Not specified | Protected against oxidative stress |
| ITH12505 (analogue) | Oxygen/glucose deprivation + reoxygenation | Hippocampal slices | 3-30 µM | Offered protection at lower concentrations than CGP37157 |
| CGP37157 | Oxygen/glucose deprivation + reoxygenation | Hippocampal slices | 30 µM | Protective only at higher concentrations |
| CGP37157 | NMDA-induced excitotoxicity | Primary cortical neurons | 10 µM | Reduced neuronal death |
Mechanism of Action and Signaling Pathways
This compound exerts its neuroprotective effects by primarily targeting the mitochondrial Na+/Ca2+ exchanger (mNCX), also known as NCLX. Under conditions of cellular stress and excitotoxicity, excessive calcium influx into the cytoplasm leads to mitochondrial calcium overload. This overload disrupts mitochondrial function, leading to increased production of reactive oxygen species (ROS), mitochondrial membrane depolarization, and ultimately, apoptotic cell death.
By inhibiting mNCX, this compound prevents the efflux of Ca2+ from the mitochondria, thereby mitigating the detrimental downstream consequences of mitochondrial calcium overload. This mechanism helps to preserve mitochondrial integrity and function, ultimately promoting neuronal survival.
At higher concentrations, this compound has also been shown to reduce Ca2+ influx through the CALHM1 channel, a plasma membrane calcium channel, which may contribute to its overall neuroprotective profile.[2]
This compound mechanism of action in neuroprotection.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Determination of mNCX Inhibition (IC50)
This protocol is adapted for determining the inhibitory concentration of this compound on the mitochondrial Na+/Ca2+ exchanger.
Workflow for IC50 determination of this compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
Culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom plates
-
This compound
-
CGP37157 (as a positive control)
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM)
-
Reagents to induce mitochondrial Ca2+ release (e.g., ionomycin (B1663694) followed by a Na+-containing buffer)
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Maintain HeLa cells in a 37°C, 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Load the cells with a fluorescent Ca2+ indicator according to the manufacturer's protocol.
-
Compound Incubation: Incubate the cells with various concentrations of this compound or CGP37157 for a predetermined time.
-
Induction of Ca2+ Efflux: Induce mitochondrial Ca2+ release and measure the change in cytosolic Ca2+ concentration using a fluorescence plate reader.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the compound and determine the IC50 value using a non-linear regression analysis.
Neuroprotection Assay (Oxygen-Glucose Deprivation Model)
This protocol assesses the neuroprotective effects of this compound in an in vitro model of ischemia.
Materials:
-
Primary cortical neurons or hippocampal slices
-
Neurobasal medium supplemented with B27
-
Glucose-free Locke's buffer
-
This compound
-
CGP37157
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Anaerobic chamber or gas-controlled incubator
Procedure:
-
Cell/Tissue Preparation: Prepare primary cortical neuron cultures or acute hippocampal slices.
-
Compound Pre-treatment: Pre-incubate the cells/slices with different concentrations of this compound or CGP37157.
-
Oxygen-Glucose Deprivation (OGD): Transfer the cultures/slices to a glucose-free medium and place them in an anaerobic chamber (95% N2, 5% CO2) for a specified duration to mimic ischemic conditions.
-
Reoxygenation: Return the cultures/slices to normal glucose-containing medium and normoxic conditions.
-
Viability Assessment: After a recovery period (e.g., 24 hours), assess cell viability using the MTT assay. The amount of formazan (B1609692) product is proportional to the number of viable cells.
-
Data Analysis: Quantify the neuroprotective effect by comparing the viability of treated cells/slices to that of untreated controls subjected to OGD.
Conclusion
The available experimental data strongly suggest that this compound is a promising neuroprotective agent with a mechanism of action centered on the inhibition of the mitochondrial Na+/Ca2+ exchanger. Its improved potency compared to the parent compound, CGP37157, in some models, warrants further investigation. The detailed protocols provided herein are intended to facilitate the continued exploration of this compound and its therapeutic potential in the context of neurodegenerative diseases characterized by mitochondrial calcium dysregulation.
References
ITH12575 head-to-head comparison with ITH12662
ITH12575: A Sharper Tool for Targeting Mitochondrial Calcium Exchange
A Comparative Guide to the Specificity of the NCLX Inhibitor ITH12575
In the landscape of pharmacological tools used to investigate the intricate role of mitochondrial calcium (Ca2+) signaling, the mitochondrial Na+/Ca2+/Li+ exchanger (NCLX) has emerged as a critical therapeutic target. This compound, a novel NCLX inhibitor, presents a promising alternative to the widely used compound, CGP37157. This guide provides a detailed comparison of the specificity of this compound against other alternatives, supported by available experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their studies.
Performance Overview: this compound vs. CGP37157
This compound, a derivative of CGP37157, demonstrates potent inhibition of NCLX-mediated mitochondrial Ca2+ efflux. While both compounds effectively block NCLX, their off-target profiles present key differences that are crucial for the interpretation of experimental results and for therapeutic development.
| Compound | Target | Potency (IC50/EC50) | Assay System |
| This compound | NCLX | EC50 = 0.69 µM | Reduction of mitochondrial Ca2+ efflux in HeLa cells |
| CGP37157 | NCLX | IC50 = 0.36 µM | Isolated mitochondria |
| NCLX | IC50 = 0.4 µM | Mitochondrial Na+/Ca2+ exchanger | |
| NCLX | IC50 = 0.8 µM | Na+-induced Ca2+-release from guinea-pig heart mitochondria[1] | |
| NCLX | IC50 = 5 µM | Inhibition of sodium-dependent calcium efflux in various cell types[2] |
Table 1: Potency of this compound and CGP37157 against NCLX. This table summarizes the reported half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for this compound and CGP37157 against their primary target, NCLX. The variation in IC50 values for CGP37157 reflects the different experimental systems used.
A critical aspect of a pharmacological inhibitor's utility is its specificity. Off-target effects can lead to confounding results and potential toxicity. The table below outlines the known off-target activities of this compound and CGP37157.
| Compound | Off-Target | Potency (IC50) | Notes |
| This compound | CALHM1 | - | Reduces Ca2+ influx through CALHM1. |
| CGP37157 | L-type Ca2+ channels | ~0.27 µM | Directly suppresses L-type Ca2+ channel activity in intact adult cardiomyocytes.[3] |
| Plasma membrane Ca2+ channels | - | Modulates intracellular Ca2+ levels by suppressing voltage-gated calcium channels.[1] | |
| Cardiac sarcolemma/sarcoplasmic reticulum ATPases/exchangers | No effect | Reported to not affect these targets.[2] |
Table 2: Known Off-Target Activities of this compound and CGP37157. This table highlights the known off-target interactions of both inhibitors. While this compound has a noted effect on CALHM1, CGP37157 exhibits significant activity against L-type calcium channels at concentrations close to its NCLX inhibitory range, which could complicate the interpretation of data in excitable cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of mitochondrial calcium regulation and a general workflow for evaluating NCLX inhibitor specificity.
Figure 1: Mitochondrial Calcium Regulation by NCLX. This diagram illustrates the central role of NCLX in extruding calcium from the mitochondrial matrix in exchange for sodium ions. This compound specifically inhibits this process.
Figure 2: Experimental Workflow for NCLX Inhibitor Evaluation. This flowchart outlines the key steps in assessing the potency and specificity of NCLX inhibitors like this compound.
Experimental Protocols
Measurement of Mitochondrial Ca2+ Efflux in Permeabilized Cells
This protocol provides a method to assess the inhibitory effect of compounds on NCLX-mediated mitochondrial Ca2+ efflux.
1. Cell Culture and Permeabilization:
- Culture cells of interest (e.g., HeLa) to an appropriate confluency.
- Harvest cells and resuspend in a buffer mimicking intracellular ionic conditions (e.g., containing KCl, HEPES, and respiratory substrates like glutamate (B1630785) and malate).
- Permeabilize the plasma membrane using a mild detergent (e.g., digitonin) at a concentration that selectively permeabilizes the plasma membrane while leaving the mitochondrial inner membrane intact. The optimal digitonin (B1670571) concentration should be determined empirically for each cell type.
2. Loading with a Fluorescent Ca2+ Indicator:
- Add a fluorescent Ca2+ indicator that reports extra-mitochondrial Ca2+ concentration (e.g., Calcium Green 5N or Fura-2 AM) to the permeabilized cell suspension.
3. Measurement of Ca2+ Flux:
- Use a fluorometer or a fluorescence plate reader to monitor the fluorescence of the Ca2+ indicator over time.
- Induce mitochondrial Ca2+ uptake by adding a bolus of CaCl2. The mitochondria will sequester the Ca2+, leading to a decrease in the extra-mitochondrial Ca2+ concentration and a change in fluorescence.
- Once a steady-state is reached, initiate mitochondrial Ca2+ efflux by adding a pulse of NaCl. The NCLX will exchange mitochondrial Ca2+ for cytosolic Na+, causing an increase in extra-mitochondrial Ca2+ and a corresponding change in fluorescence.
4. Inhibition Assay:
- Pre-incubate the permeabilized cells with varying concentrations of the test inhibitor (e.g., this compound or CGP37157) for a defined period before initiating the Ca2+ flux measurement.
- Measure the rate of Na+-induced mitochondrial Ca2+ efflux in the presence of the inhibitor.
- Plot the inhibition of the efflux rate against the inhibitor concentration to determine the IC50 value.
Specificity Profiling (General Approach)
To evaluate the specificity of an NCLX inhibitor, it should be screened against a panel of off-targets.
1. Target Selection:
- Select a panel of relevant off-targets based on the chemical structure of the inhibitor and potential liabilities. This may include other ion channels, transporters, GPCRs, and kinases. Commercial services offer broad panel screening.
2. Assay Formats:
- Binding Assays: Radioligand binding assays can determine the affinity of the inhibitor for a specific receptor or channel.
- Functional Assays: For enzymes like kinases, enzymatic activity assays are used. For ion channels, electrophysiological techniques like patch-clamping can measure the functional effect of the inhibitor.
3. Data Analysis:
- Determine the IC50 or Ki values for each off-target.
- Calculate a selectivity ratio by dividing the off-target IC50 by the on-target (NCLX) IC50. A higher ratio indicates greater selectivity for NCLX.
Conclusion
Based on the currently available data, this compound appears to be a more specific inhibitor of NCLX compared to CGP37157, particularly in the context of excitable cells where off-target effects on plasma membrane Ca2+ channels can be a significant confounding factor. The potent inhibition of L-type Ca2+ channels by CGP37157 at concentrations required for NCLX inhibition warrants careful consideration in experimental design and data interpretation. While this compound has been shown to affect CALHM1, the physiological consequences of this interaction require further investigation. For researchers seeking a more selective tool to dissect the role of NCLX in cellular physiology and disease, this compound represents a valuable and potentially superior alternative to CGP37157. Further comprehensive selectivity screening of this compound against a broad panel of targets would be beneficial to fully delineate its specificity profile.
References
Safety Operating Guide
Proper Disposal Procedures for ITH12575: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of ITH12575, a mitochondrial Na+/Ca2+ exchange (mNCX) inhibitor used in laboratory research. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.
This compound: Key Data
The following table summarizes the key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Weight | 331.86 g/mol | [1] |
| Formula | C18H18ClNOS | [1] |
| CAS Number | 1802013-08-6 | [1] |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol | |
| Storage | Store at room temperature |
Experimental Protocols: Handling and Disposal
While the Safety Data Sheet (SDS) for this compound indicates that the substance does not meet the criteria for classification as hazardous, it is imperative to handle it with care as the chemical, physical, and toxicological properties have not been thoroughly investigated[1].
Personal Protective Equipment (PPE) and Handling
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended[1].
-
Ensure the laboratory is equipped with a safety shower and eye wash station.
Personal Protective Equipment:
-
Eye Protection: Wear appropriate safety glasses[1].
-
Hand Protection: Use chemical-resistant gloves that have been inspected before use.
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact[1].
Handling Precautions:
-
Avoid inhalation of dust and aerosols[1].
-
Prevent contact with eyes, skin, and clothing[1].
-
Avoid prolonged or repeated exposure[1].
-
Keep away from sources of ignition[1].
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be conducted in accordance with national and local regulations.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials, in a suitable, clearly labeled, and tightly sealed container.
-
-
Spill Management:
-
Final Disposal:
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling ITH12575
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the novel mitochondrial Na+/Ca2+ exchange (mNCX) inhibitor, ITH12575.
This document provides immediate, essential safety protocols and a comprehensive operational and disposal plan for this compound. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and regulatory compliance.
Immediate Safety and Handling
While this compound is not classified as a hazardous substance under EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008, standard laboratory chemical handling precautions are mandatory. The potential hazards of many research chemicals are not fully known, and an absence of a warning does not imply a lack of hazard.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the necessary level of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the compound. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes the risk of inhalation. A respirator may be necessary for handling large quantities or if there is a risk of aerosolization, based on a risk assessment. |
Engineering Controls
-
Chemical Fume Hood: All weighing and solution preparation of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are essential in the event of accidental exposure.
Operational Plan: Step-by-Step Handling Procedures
A meticulous and systematic approach to handling this compound is critical for safety and experimental accuracy.
Workflow for Handling this compound
Caption: Experimental workflow for handling this compound.
First Aid Measures
In the event of exposure, follow these immediate first-aid protocols and seek medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this compound or its solutions be disposed of down the drain.
Waste Segregation and Disposal Pathway
Caption: Disposal pathway for this compound waste.
Detailed Disposal Protocol
-
Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof waste container. Do not mix with incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should be collected separately.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated solid waste container.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the collection and disposal of the waste.
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.
-
By adhering to these safety and disposal protocols, researchers can minimize risks and ensure the responsible handling of this compound in the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
